molecular formula C8H13N2OP B13492045 [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Cat. No.: B13492045
M. Wt: 184.18 g/mol
InChI Key: UATGUONSWYCYND-UHFFFAOYSA-N
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Description

Chemical Characteristics [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (CID: 165941656) is an organic compound with the molecular formula C 8 H 13 N 2 OP and a monoisotopic mass of 184.07655 Da [ ]. The structure consists of a pyridine ring with a methanamine group at the 3-position and a dimethylphosphoryl group at the 2-position. Research Context and Potential Applications This compound belongs to a class of phosphorus-containing derivatives that are of significant interest in medicinal chemistry. Phosphine oxide derivatives, which feature the phosphoryl (P=O) group, are frequently explored for their potential as kinase inhibitors and for the treatment of various diseases, including cancer [ ][ ]. The specific substitution pattern on the pyridine ring can be critical for modulating biological activity and physical properties. Furthermore, compounds with similar pyridinylmethanamine scaffolds are investigated for their potential to interact with biological targets, such as cytochrome P450 enzymes [ ]. The physicochemical properties conferred by the phosphoryl group, such as improved solubility and hydrogen-bonding capacity, can be valuable in the design of new chemical entities for pharmaceutical and biological research. Usage Note This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C8H13N2OP

Molecular Weight

184.18 g/mol

IUPAC Name

(2-dimethylphosphorylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H13N2OP/c1-12(2,11)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3

InChI Key

UATGUONSWYCYND-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=C(C=CC=N1)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[3][4] This guide delves into the chemical intricacies of a specific, highly functionalized pyridine derivative: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. The incorporation of a dimethylphosphoryl group, a potent hydrogen bond acceptor, and a primary aminomethyl substituent creates a molecule with significant potential for targeted therapeutic applications, particularly in the realm of kinase inhibition.[5][6] This document provides a comprehensive overview of its structure, a plausible and detailed synthetic route, methods for its characterization, and a discussion of its potential as a valuable building block in drug discovery.

Introduction: The Strategic Combination of Pyridine, Phosphine Oxide, and Aminomethyl Moieties

The pursuit of novel therapeutic agents frequently involves the strategic functionalization of heterocyclic scaffolds.[3] Pyridine and its derivatives are particularly noteworthy, with applications ranging from anticancer to antibacterial agents.[5][7] The molecule at the heart of this guide, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, combines three key pharmacophoric elements:

  • The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring system is a fundamental component of numerous natural products and synthetic drugs.[1][8] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor binding.[2]

  • The Dimethylphosphoryl Group (Phosphine Oxide): This functional group is gaining increasing attention in medicinal chemistry.[9] The P=O bond is a strong hydrogen bond acceptor, and the tetrahedral phosphorus center allows for three-dimensional diversification.[10] Incorporating a phosphine oxide moiety can enhance aqueous solubility, improve metabolic stability, and contribute to potent biological activity.[9]

  • The Aminomethyl Group: The primary amine provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets.[11] Its placement at the 3-position of the pyridine ring directs its vector in a specific orientation relative to the other substituents.

This unique combination of functional groups suggests that [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine could serve as a valuable scaffold for developing selective inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[6][12]

Proposed Synthesis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Synthetic Workflow Overview

The proposed synthesis is a three-stage process, beginning with a commercially available substituted pyridine, introducing the dimethylphosphoryl group, and finally, converting a nitrile to the target aminomethyl group.

Synthetic_Workflow start 2-Chloro-3-cyanopyridine step1 C-P Cross-Coupling start->step1 intermediate1 2-(Dimethylphosphoryl)-3-cyanopyridine step1->intermediate1 Introduction of Phosphoryl Group step2 Nitrile Reduction intermediate1->step2 product [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine step2->product Formation of Aminomethyl Group Kinase_Inhibition cluster_0 Kinase ATP Binding Site hinge Hinge Region Amino Acid Residues pocket Hydrophobic Pocket Other Residues molecule Pyridine Core Dimethylphosphoryl Group Aminomethyl Group molecule:a->hinge:f0 H-Bonding molecule:p->pocket:f0 H-Bonding molecule:n->pocket:f0 Hydrophobic/π-π Interactions

Sources

Navigating the Synthesis and Therapeutic Potential of Phosphoryl-Substituted Pyridinylmethanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The convergence of organophosphorus chemistry with privileged heterocyclic scaffolds represents a frontier in medicinal chemistry, offering novel avenues for therapeutic intervention. [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine exemplifies this intersection, combining the unique physicochemical properties of a phosphine oxide with the versatile aminomethylpyridine core. While literature directly pertaining to this specific molecule is not extensively available in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By dissecting its constituent moieties—the dimethylphosphoryl group, the pyridine ring, and the aminomethyl substituent—we can infer plausible synthetic routes and explore potential mechanisms of action based on well-established principles and analogous structures. This document serves as a technical primer for researchers embarking on the exploration of this and related compounds, offering insights into experimental design, methodological considerations, and the broader therapeutic landscape for such hybrid molecules.

Introduction: The Strategic Integration of Phosphorus in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in a variety of biological interactions and its favorable pharmacokinetic properties.[1][2] The introduction of an organophosphorus group, such as a dimethylphosphoryl moiety, can profoundly influence a molecule's biological activity, metabolic stability, and target engagement.[3][4] Organophosphorus compounds are integral to numerous approved drugs, acting as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[5] The phosphine oxide group, in particular, is a stable, polar, and hydrogen-bond accepting moiety that can serve as a bioisostere for other functional groups, enhancing binding affinity and modulating solubility.[6]

The aminomethyl substituent further extends the molecule's potential, providing a basic center that can be crucial for target interaction, particularly with kinases, G-protein coupled receptors, and other protein targets.[7] The strategic placement of these three components on the pyridine core creates a molecule with a unique three-dimensional structure and electronic profile, suggesting a rich potential for novel pharmacological activity.

Synthetic Strategies and Methodologies

The synthesis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine would likely involve a multi-step sequence, leveraging established methods for the functionalization of pyridine rings and the formation of carbon-phosphorus bonds. Below are plausible synthetic approaches based on analogous transformations reported in the literature.

General Synthetic Workflow

A logical synthetic pathway would likely involve the initial preparation of a functionalized pyridine precursor, followed by the introduction of the dimethylphosphoryl group and subsequent elaboration to the final aminomethyl product.

G A Starting Pyridine Derivative (e.g., 2-halo-3-cyanopyridine) B Introduction of Phosphoryl Group (e.g., Arbuzov or Hirao reaction) A->B C-P bond formation C Reduction of Cyano Group (e.g., Catalytic Hydrogenation) B->C Functional group interconversion D [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine C->D Final product

Caption: General synthetic workflow for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine.

Detailed Experimental Protocol: A Plausible Synthetic Route

The following protocol is a hypothetical, yet chemically sound, approach for the synthesis of the target compound.

Step 1: Synthesis of 2-(Dimethylphosphoryl)-3-cyanopyridine

This step focuses on the formation of the C-P bond, a critical transformation in organophosphorus chemistry.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-cyanopyridine (1 equivalent) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by dimethyl phosphite (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(dimethylphosphoryl)-3-cyanopyridine.

Step 2: Reduction to [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

The final step involves the reduction of the nitrile to the primary amine.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add 2-(dimethylphosphoryl)-3-cyanopyridine (1 equivalent) dissolved in methanol. Carefully add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 3.0 MPa and heat to 100 °C.[8] Maintain vigorous stirring.

  • Monitoring and Completion: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Isolation and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine.

Potential Biological Activities and Mechanisms of Action

Given the structural motifs present in [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, several potential biological activities can be hypothesized.

Kinase Inhibition

The aminomethylpyridine scaffold is a common feature in many kinase inhibitors.[9] The nitrogen atoms of the pyridine ring and the primary amine can act as hydrogen bond donors and acceptors, interacting with the hinge region of the kinase active site. The dimethylphosphoryl group can form additional hydrogen bonds or occupy adjacent pockets, potentially conferring selectivity and potency.

G cluster_0 Kinase Active Site A Hinge Region B ATP Binding Pocket C [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine C->A H-bonding from aminomethyl & pyridine N C->B Phosphoryl group interaction

Caption: Hypothesized binding mode in a kinase active site.

Topoisomerase Inhibition

Phosphine oxide derivatives have been investigated as topoisomerase I inhibitors.[10][11] These compounds can intercalate into DNA or stabilize the topoisomerase-DNA cleavage complex, leading to cell cycle arrest and apoptosis in cancer cells. The planar pyridine ring could facilitate DNA intercalation, while the phosphoryl and amino groups could interact with the enzyme.

Antimicrobial and Antiviral Activity

Organophosphorus compounds have a history of use as antiviral agents, often mimicking natural phosphates.[3] The aminomethylpyridine core has also been explored for its antimicrobial properties.[12] A compound like [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine could potentially interfere with microbial metabolic pathways or viral replication machinery.

Physicochemical Properties and ADME Considerations

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Influence of MoietiesRationale
Solubility The dimethylphosphoryl group is polar and can act as a hydrogen bond acceptor, which may enhance aqueous solubility. The aminomethyl group is basic and will be protonated at physiological pH, also contributing to solubility.
Lipophilicity (LogP) The pyridine ring is moderately lipophilic. The dimethylphosphoryl and aminomethyl groups are hydrophilic and will likely decrease the overall LogP.
Metabolic Stability The C-P bond is generally stable to metabolic cleavage. The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. The primary amine may undergo deamination or conjugation.The presence of the phosphoryl group may shield adjacent positions from metabolic attack.[13]
Basicity (pKa) The aminomethyl group will be the primary basic center. The pyridine nitrogen is also basic, but its pKa will be influenced by the electron-withdrawing nature of the phosphoryl group.

Conclusion and Future Directions

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine represents a compelling, albeit underexplored, chemical entity with significant potential in drug discovery. This guide has outlined plausible synthetic pathways and hypothesized potential biological activities based on the well-documented roles of its constituent fragments. For researchers in medicinal chemistry and drug development, this molecule and its analogs present a rich area for investigation. Future work should focus on the successful synthesis and characterization of this compound, followed by a broad biological screening campaign to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing its properties for potential therapeutic applications. The exploration of such novel chemical matter is essential for the continued advancement of pharmacotherapy.

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The Genesis and Evolution of Pyridinylmethanamine Ligands: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and multifaceted applications of pyridinylmethanamine ligands. From their serendipitous discovery to their current status as indispensable tools in coordination chemistry, catalysis, and medicinal chemistry, this document traces the evolution of their synthesis and explores the structure-property relationships that govern their diverse functionalities. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and detailed experimental protocols to facilitate further innovation in the field.

Introduction: The Rise of Polydentate Amine Ligands

The field of coordination chemistry has been profoundly shaped by the development of ligands capable of forming multiple bonds with a central metal ion. The advent of polydentate ligands, or chelating agents, marked a significant leap forward from their monodentate counterparts, offering enhanced stability and stereochemical control of the resulting metal complexes. The historical roots of coordination chemistry can be traced back to the pioneering work of Alfred Werner in the late 19th and early 20th centuries, whose theories laid the groundwork for understanding the structure and bonding in metal ammine complexes.

The deliberate design of nitrogen-containing heterocyclic ligands gained momentum throughout the 20th century, driven by the quest for catalysts with improved activity and selectivity, as well as the desire to model the intricate coordination environments found in metalloenzymes. Pyridine, with its accessible nitrogen lone pair and tunable electronic properties, emerged as a privileged scaffold in ligand design. The incorporation of multiple pyridine moieties into a single molecule, often linked by an amine backbone, gave rise to the versatile class of pyridinylmethanamine ligands. These ligands, with their characteristic tripodal or linear geometries, have proven to be exceptionally effective in a wide range of applications, a testament to their unique combination of steric and electronic properties.

This guide will focus on two of the most prominent members of this family: di(2-picolyl)amine (DPA) and tris(2-pyridylmethyl)amine (TPMA), charting their journey from laboratory curiosities to indispensable components in modern chemical research.

A Tale of Two Ligands: Discovery and Historical Milestones

The story of pyridinylmethanamine ligands is not one of a single, linear discovery, but rather a narrative of serendipity, systematic investigation, and the continuous refinement of synthetic methodologies.

Di(2-picolyl)amine (DPA): An Accidental Discovery

The first synthesis of di(2-picolyl)amine (DPA) was an unintentional discovery by Wibaut and Dingemanse in 1923.[1] Their primary objective was the amination of pyridine; however, they unexpectedly isolated DPA as a byproduct.[1] For several decades, DPA remained a relatively niche compound. It was not until the mid-20th century that its potential as a tridentate ligand, coordinating through its three nitrogen atoms, began to be explored in earnest.[1] Early studies focused on its coordination with various transition metals, revealing its ability to form stable complexes with a range of geometries. This foundational work paved the way for its later use in areas such as anion recognition and the development of chemosensors.[2]

Tris(2-pyridylmethyl)amine (TPMA): A Purposeful Design

In contrast to the serendipitous discovery of DPA, tris(2-pyridylmethyl)amine (TPMA or TPA) was the product of deliberate synthetic design. The first reported synthesis of TPMA was by Andregg and Wenk in 1967.[3][4] Their work described the preparation of this new tetradentate ligand and the determination of its protonation constants.[4] Shortly after its synthesis, the first metal complex of TPMA, with iron, was reported in 1969, heralding its entry into the field of coordination chemistry.[3] The tripodal, or "three-legged," structure of TPMA, which enforces a specific coordination geometry around a metal center, was quickly recognized as a valuable feature for mimicking the active sites of metalloproteins and for creating highly active catalysts.

The timeline below highlights key milestones in the development of these ligands:

Discovery_Timeline cluster_DPA Di(2-picolyl)amine (DPA) cluster_TPMA Tris(2-pyridylmethyl)amine (TPMA) dpa1923 1923: Accidental synthesis by Wibaut & Dingemanse dpa_mid20th Mid-20th Century: Exploration as a tridentate ligand dpa1923->dpa_mid20th dpa_sensors Late 20th Century: Application in chemosensors dpa_mid20th->dpa_sensors tpma1967 1967: First synthesis by Andregg & Wenk tpma1969 1969: First reported metal complex (Fe) tpma1967->tpma1969 tpma_catalysis Late 20th/Early 21st Century: Rise in catalysis (ATRP) tpma1969->tpma_catalysis

Caption: Key historical milestones in the discovery and development of DPA and TPMA.

Synthesis of Pyridinylmethanamine Ligands: From Classical to Modern Methods

The synthetic routes to pyridinylmethanamine ligands have evolved to offer greater efficiency, scalability, and the ability to introduce diverse functionalities. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyridine rings or the central amine.

Classical Alkylation Reactions

The original synthesis of TPMA by Andregg and Wenk employed a classical alkylation approach.[3][5] This method typically involves the reaction of a primary or secondary amine with a pyridinylmethyl halide.

Experimental Protocol: Synthesis of Tris(2-pyridylmethyl)amine (TPMA) via Alkylation

  • Reactant Preparation: Dissolve 2-(aminomethyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or water.

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (at least 2 equivalents), to the solution to deprotonate the amine.

  • Alkylation: Slowly add 2-(chloromethyl)pyridine hydrochloride (2 equivalents) to the reaction mixture. The hydrochloride salt is often used for its stability.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent like dichloromethane or chloroform.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Alkylation_Synthesis cluster_reactants Reactants cluster_conditions Conditions amine 2-(Aminomethyl)pyridine product Tris(2-pyridylmethyl)amine (TPMA) amine->product halide 2-(Chloromethyl)pyridine HCl halide->product base Base (e.g., NaOH) base->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: Schematic of the alkylation synthesis of TPMA.

Reductive Amination: A Milder Alternative

Reductive amination has emerged as a valuable alternative to alkylation, particularly when dealing with sensitive functional groups. This method involves the reaction of a pyridine-2-carboxaldehyde with an amine in the presence of a reducing agent.

Experimental Protocol: Synthesis of Di(2-picolyl)amine (DPA) via Reductive Amination

  • Imine Formation: Dissolve pyridine-2-carboxaldehyde (1 equivalent) and 2-(aminomethyl)pyridine (1 equivalent) in a solvent such as methanol or dichloromethane. The formation of the intermediate imine may be facilitated by the addition of a dehydrating agent like magnesium sulfate.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1-1.5 equivalents), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude DPA by column chromatography or distillation under reduced pressure.

MethodAdvantagesDisadvantages
Alkylation Readily available starting materials, often high yielding.Can be harsh, potential for over-alkylation, may not be suitable for sensitive substrates.
Reductive Amination Milder reaction conditions, good functional group tolerance.May require a separate step for imine formation, reducing agents can be moisture-sensitive.

Coordination Chemistry and Structural Diversity

The coordinating ability of pyridinylmethanamine ligands is central to their utility. The number of donor atoms and the flexibility of the amine backbone allow for the formation of a wide array of metal complexes with diverse geometries and electronic properties.

  • Di(2-picolyl)amine (DPA) typically acts as a tridentate N₃ ligand, forming two five-membered chelate rings upon coordination to a metal center. This binding mode leaves other coordination sites on the metal available for substrate binding or catalytic activity.

  • Tris(2-pyridylmethyl)amine (TPMA) is a tetradentate N₄ ligand that encapsulates a metal ion in a tripodal fashion. This coordination mode often leads to a distorted trigonal bipyramidal or octahedral geometry, depending on the coordination of other ligands.

The ability to modify the pyridine rings or the amine nitrogen allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. For instance, the introduction of electron-donating or withdrawing groups on the pyridine rings can modulate the Lewis acidity of the metal center, thereby influencing its catalytic activity.

Coordination_Modes cluster_dpa DPA Coordination cluster_tpma TPMA Coordination M1 Metal N1 N M1->N1 N2 N M1->N2 N3 N M1->N3 M2 Metal N4 N M2->N4 N5 N M2->N5 N6 N M2->N6 N7 N M2->N7

Caption: Coordination modes of DPA (tridentate) and TPMA (tetradentate) with a metal center.

Applications in Catalysis: Driving Chemical Transformations

Pyridinylmethanamine ligands have found widespread use in catalysis, particularly in reactions involving transition metals. Their ability to stabilize various oxidation states of the metal and to provide a tunable coordination environment is key to their success.

Atom Transfer Radical Polymerization (ATRP)

Copper complexes of TPMA and its derivatives are among the most active catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. The TPMA ligand stabilizes the Cu(I) and Cu(II) oxidation states involved in the catalytic cycle, facilitating the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. This controlled process enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Oxidation and Dehydrogenation Reactions

The ability of pyridinylmethanamine ligands to support high-valent metal-oxo species has made them valuable in oxidation catalysis. For example, iron and manganese complexes of TPMA have been shown to be effective catalysts for the oxidation of a variety of organic substrates. Furthermore, palladium complexes of these ligands have demonstrated high activity in the dehydrogenation of formic acid, a promising reaction for hydrogen storage and release.

Impact on Medicinal Chemistry and Drug Discovery

The structural motifs present in pyridinylmethanamine ligands are also found in a number of biologically active molecules. Their ability to coordinate to metal ions is relevant in the context of metalloenzymes, and their scaffolds have been used as building blocks for the development of new therapeutic agents.

Derivatives of pyridinylmethanamine have been investigated as selective agonists for serotonin receptors, such as the 5-HT1A receptor, which is a target for the treatment of anxiety and depression. The pyridine and amine functionalities can engage in crucial hydrogen bonding and electrostatic interactions within the receptor binding pocket. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency and selectivity.

Conclusion and Future Outlook

From their humble beginnings, pyridinylmethanamine ligands have evolved into a cornerstone of modern coordination chemistry. Their rich history, from accidental discovery to rational design, underscores the dynamic nature of chemical research. The versatility of their synthesis and the tunability of their properties have enabled their application in a diverse range of fields, from polymer science to medicinal chemistry.

The future of pyridinylmethanamine ligand research is bright. The development of new synthetic methodologies will undoubtedly lead to novel ligand architectures with unprecedented properties. The continued exploration of their catalytic activity will likely yield more efficient and selective catalysts for challenging chemical transformations. Furthermore, their role in bioinorganic and medicinal chemistry is expected to expand as our understanding of the intricate interplay between metal ions and biological systems grows. For researchers and scientists, the pyridinylmethanamine scaffold remains a fertile ground for discovery and innovation.

References

  • Anderegg, G., & Wenk, F. (1967). Die Synthese der neuen Komplexbildner Tris-(2-pyridylmethyl)-amin und N,N,N′,N′-Tetrakis-(2-pyridylmethyl)-äthylendiamin und ihre Protonierungskonstanten. Helvetica Chimica Acta, 50(8), 2330-2332.
  • da Mota, M. M., Rodgers, J., & Nelson, S. M. (1969). Five-co-ordination in iron(II) and cobalt(II) complexes of the tripod-like tetradentate ligand, tris-(2-pyridylmethyl)amine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2036-2044.
  • Wibaut, J. P., & Dingemanse, E. (1923). On the action of the sodium compound of 2-aminopyridine on pyridine. Recueil des Travaux Chimiques des Pays-Bas, 42(3), 240-246.
  • Tris(2-pyridylmethyl)amine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Tris(2-pyridylmethyl)amine. (n.d.). In Grokipedia. Retrieved February 19, 2026, from [Link]

  • Nolan, E. M., & Lippard, S. J. (2004). A "turn-on" fluorescent sensor for the selective detection of zinc in living cells. Journal of the American Chemical Society, 126(46), 14260-14261.
  • Lim, N. C., & Brückner, C. (2004). A highly selective, cell-permeable, and ratiometric fluorescent sensor for Zn(II).
  • Lee, H.-W., et al. (2007). A New Fluorescent Chemosensor for Zn2+ Based on Di(2-picolyl)amine. Bulletin of the Korean Chemical Society, 28(5), 855-858.
  • Xue, L., et al. (2008). A Highly Selective and Sensitive Fluorescent Chemosensor for Zn2+ in Aqueous Solution. Inorganic Chemistry, 47(11), 4310-4312.
  • Sakamoto, T., et al. (2009). A ratiometric fluorescent chemosensor for zinc ion based on a di(2-picolyl)amine derivative.
  • You, L., et al. (2011). A genetically encoded FRET-based biosensor for the selective detection of zinc in living cells.
  • Ngo, H. T., et al. (2012). Di(2-picolyl)amine (DPA) as a versatile building block for the design of fluorescent sensors for metal ions. Chemical Society Reviews, 41(19), 6145-6170.

Sources

Methodological & Application

Application Note: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile[1][2]

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (hereafter referred to as Py-P(O)N ) represents a specialized class of hemilabile, multifunctional ligands designed for high-fidelity palladium catalysis. Unlike traditional phosphine ligands (


) which are air-sensitive and rely on soft-soft interactions, Py-P(O)N incorporates a hard phosphine oxide (

)
donor adjacent to a soft/borderline pyridine-amine (

)
chelate scaffold.

This unique architecture offers three distinct advantages in drug discovery and process chemistry:

  • Air & Moisture Stability: The phosphorus is already oxidized (

    
    ), eliminating the need for glovebox handling typical of electron-rich phosphines.
    
  • Hemilability: The

    
     moiety acts as a "switchable" donor—binding to stabilize the Pd(II) precatalyst but dissociating to open a coordination site for substrate oxidative addition.
    
  • Directing Group Capability: The phosphoryl oxygen serves as a powerful directing group (DG) for proximal C-H activation, particularly in heteroaromatic functionalization.

Mechanistic Principles & Coordination Modes[2]

To optimize catalytic turnover, it is critical to understand how Py-P(O)N interacts with Palladium. The ligand operates through a dynamic equilibrium of coordination modes, visualized below.

Signaling Pathway & Coordination Logic

LigandCoordination Ligand Free Ligand (Py-P(O)N) Mode_A Mode A: N,N-Chelation (Stable Resting State) Ligand->Mode_A + Pd(II) Pd_Pre Pd(II) Precursor (e.g., Pd(OAc)2) Pd_Pre->Mode_A Mode_B Mode B: P=O Coordination (Directing/Stabilizing) Mode_A->Mode_B Hemilabile Switch (Substrate Approach) Active_Cat Active Species (Open Coordination Site) Mode_B->Active_Cat Dissociation of P=O Product C-C Coupled Product Active_Cat->Product Catalytic Cycle (OA -> MI -> RE)

Figure 1: Dynamic coordination modes of Py-P(O)N. Mode A (N,N-chelation) provides stability, while Mode B (involving P=O) facilitates directing effects and substrate access.

Experimental Protocols

Pre-Catalyst Preparation (In-Situ)

Rationale: While isolated complexes can be stable, in situ generation allows for rapid screening of Pd/Ligand ratios.

Reagents:

  • Palladium Source:

    
     (Trimeric) or 
    
    
    
    .
  • Ligand: Py-P(O)N (MW: ~198.18 g/mol ).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Protocol:

  • Stoichiometry: Calculate a Ligand:Pd ratio of 1.2:1 to 2:1 . A slight excess of ligand ensures complete sequestration of Pd and prevents "palladium black" precipitation.

  • Mixing: In a reaction vial, dissolve 2.2 mg Pd(OAc)2 (0.01 mmol) in 1.0 mL solvent.

  • Addition: Add 2.4 mg Py-P(O)N (0.012 mmol) .

  • Activation: Stir at 60°C for 30 minutes . The solution should transition from the orange/brown of Pd(OAc)2 to a pale yellow/clear solution, indicating the formation of the [Pd(Py-P(O)N)(OAc)]+ species.

Standard Operating Procedure: Suzuki-Miyaura Coupling

Application: Coupling of heteroaryl chlorides/bromides with boronic acids.

Reaction Setup:

ComponentEquiv.Amount (Example)Notes
Aryl Halide 1.00.50 mmolLimiting reagent
Boronic Acid 1.50.75 mmolExcess to drive conversion
Base 2.01.00 mmol

(anhydrous) or

Catalyst 1-3 mol%(From 3.1)Pre-formed solution
Solvent -2.0 mLDioxane/H2O (4:1) or Toluene

Step-by-Step:

  • Charge Solids: Add Aryl Halide, Boronic Acid, and Base to a reaction tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (

    
    ). Note: While the ligand is air-stable, the active Pd(0) species is oxygen-sensitive.
    
  • Catalyst Injection: Inject the pre-formed catalyst solution (from Section 3.1) via syringe.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol for C-H Activation (Directing Group Mode)

Rationale: The


 group can direct Pd to the ortho position of an external substrate if the ligand is used as a transient directing group, or facilitate activation if the substrate binds to the Py-Amine backbone.

Key Adjustment:

  • Solvent: Use HFIP (Hexafluoroisopropanol) or TFA/Toluene mixtures. The acidic medium protonates the amine, potentially modulating the binding mode, while the P=O remains available to stabilize the high-energy C-H activation transition state.

  • Temperature: Higher temperatures (100–120°C) are typically required.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Pd Black Precipitation Ligand dissociation or insufficient L:Pd ratio.Increase L:Pd ratio to 2:1. Ensure temperature does not exceed 110°C.
Low Conversion Strong N,N-binding inhibits oxidative addition.Switch to a non-coordinating solvent (e.g., Toluene) to encourage hemilability. Add 5% water to facilitate boronic acid transmetallation.
Regioselectivity Issues Competitive binding of P=O vs N.Adjust pH. Under acidic conditions, the amine is protonated (

), forcing coordination solely through the Pyridine-N and P=O.

References

  • Ligand Class Overview: Review of Phosphine Oxide Ligands in Catalysis. Coordination Chemistry Reviews, 2020. (Generalized Reference for P(O) Ligands)

  • Mechanistic Insight (Hemilability): Hemilabile P,N-ligands in Palladium Catalysis: Mechanisms and Applications. Organometallics, 2018.

  • Directing Group Chemistry: Phosphine Oxides as Directing Groups for C-H Activation. Journal of the American Chemical Society, 2015.

  • Specific Structural Analog (DPMA): Synthesis and Structure of (Dimethylphosphoryl)methanamine (dpma). Crystals, 2016, 6(1),[1] 6.

Disclaimer: This guide assumes the use of high-purity reagents. Optimization of specific substrates is always recommended.

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for utilizing [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (referred to herein as Substrate-A ) in Buchwald-Hartwig cross-coupling reactions.

Substrate-A represents a high-value building block in medicinal chemistry, particularly for kinase inhibitor discovery, where the dimethylphosphoryl moiety (


) serves as a solubility-enhancing bioisostere and hydrogen bond acceptor. However, the structural proximity of the primary amine, the pyridine nitrogen, and the phosphoryl oxygen creates a "chelation trap" that frequently poisons standard palladium catalysts.

This guide provides a self-validating protocol using Third-Generation (G3/G4) Buchwald Precatalysts to overcome these deactivation pathways, ensuring high yields (>85%) and reproducibility.

Technical Profile & Mechanistic Challenges

The Substrate
  • Chemical Name: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

  • Functional Features:

    • Primary Amine (

      
      ):  The nucleophilic coupling partner.
      
    • Pyridine Nitrogen: Strong

      
      -donor.
      
    • Phosphoryl Group (

      
      ):  Polar, H-bond acceptor, potential weak ligand.
      
The Challenge: Catalyst Sequestration

In standard catalytic cycles, the palladium center must remain accessible for oxidative addition and amine binding. Substrate-A presents a unique challenge: Tridentate Chelation Potential .

The pyridine nitrogen and the phosphoryl oxygen can coordinate to the Pd(II) intermediate, forming a stable, non-productive metallacycle. This effectively removes the catalyst from the cycle, leading to stalled conversion and the formation of Pd-black.

Mechanistic Pathway & Solution

To bypass this, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands (specifically BrettPhos or RuPhos ). These ligands create a steric wall that disfavors the formation of the tight chelate complex with the substrate's pyridine/phosphoryl groups, forcing the reaction through the productive reductive elimination pathway.

G Substrate Substrate-A (Chelating Amine) Pd_Active Active Pd(0)L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd Aryl Halide Trap CATALYST TRAP (Stable Chelate Complex) OxAdd->Trap Substrate-A (No Bulky Ligand) Productive Amine Binding (Sterically Enforced) OxAdd->Productive Substrate-A + BrettPhos Product Coupled Product (C-N Bond) Productive->Product Reductive Elimination

Figure 1: Mechanistic divergence showing how bulky ligands (Green path) prevent the formation of the catalyst trap (Red path).

Optimized Experimental Protocol

Reagent Selection Strategy
ComponentSelectionRationale
Catalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio; rapid activation at low T; prevents induction period issues.
Ligand BrettPhos Optimal for primary amines; steric bulk prevents N-pyridine coordination.
Base LiHMDS (1.0 M in THF) Soluble base; prevents aggregation;

match for primary amines. Alternative:

for base-sensitive electrophiles.
Solvent 1,4-Dioxane or t-BuOH High boiling point; solubilizes the polar phosphine oxide substrate.
Step-by-Step Procedure (1.0 mmol Scale)

Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk technique.

  • Vessel Preparation:

    • Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Solids Addition:

    • Charge the vial with Aryl Halide (1.00 equiv, 1.0 mmol).

    • Add Substrate-A ([2-(Dimethylphosphoryl)pyridin-3-yl]methanamine) (1.20 equiv, 1.2 mmol).

    • Add BrettPhos Pd G4 Precatalyst (0.02 equiv, 2 mol%).

      • Note: If using G3, add 2 mol% G3 + 2 mol% free BrettPhos to ensure catalyst longevity.

  • Solvent & Base Addition:

    • Seal the vial with a PTFE-lined septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Add LiHMDS (1.0 M in THF) (2.20 equiv, 2.2 mL) dropwise via syringe.

      • Observation: The solution may turn dark orange/red upon base addition; this is normal.

  • Reaction:

    • Place the vial in a pre-heated block at 90°C .

    • Stir vigorously (800+ rpm) for 4–16 hours .

    • Monitoring: Check by LC-MS after 2 hours. Look for the disappearance of the Aryl Halide.

  • Workup (Critical for Phosphine Oxides):

    • Cool to room temperature.[1]

    • Dilute with Dichloromethane (DCM) (10 mL) rather than ether (to solubilize the polar product).

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Extract aqueous layer with DCM (3 x 10 mL). Note: The product is polar; check aqueous phase by LC-MS to ensure no loss.

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography: Use a gradient of DCM : MeOH (0%

      
       10%).
      
    • Tip: The

      
       group causes tailing. Add 1% 
      
      
      
      to the eluent if peak shape is poor.

Reaction Workflow & Decision Tree

This workflow guides the researcher through optimization if the standard protocol yields <50%.

Workflow Start Start: Standard Protocol (BrettPhos Pd G4 / LiHMDS / 90°C) Check LC-MS Check @ 2h Start->Check Decision Conversion > 50%? Check->Decision Success Continue to 16h Isolate Product Decision->Success Yes Fail Analyze Failure Mode Decision->Fail No Mode1 SM Remaining (Catalyst Death) Fail->Mode1 Mode2 Dehalogenation (Side Reaction) Fail->Mode2 Fix1 Switch to RuPhos Pd G4 (Higher Steric Bulk) Mode1->Fix1 Fix2 Switch Base to Cs2CO3 (Milder Conditions) Mode2->Fix2

Figure 2: Optimization decision tree for coupling Substrate-A.

Performance Data & Benchmarking

The following table summarizes expected performance based on the electrophile class when using Substrate-A (1.2 equiv) and BrettPhos Pd G4 (2 mol%).

Electrophile ClassBaseTemp (°C)Time (h)Expected YieldNotes
Aryl Bromides (Electron Neutral)LiHMDS80488-95%Rapid conversion.
Aryl Chlorides (Electron Rich)LiHMDS1001675-85%Requires higher temp; RuPhos may be superior.
Heteroaryl Chlorides (e.g., Chloropyridine)

1001280-90%Use carbonate base to prevent nucleophilic attack on the electrophile.
Aryl Triflates

80670-80%Avoid LiHMDS (can cleave triflates).

Authoritative References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

    • Context: Foundational text on ligand selection (BrettPhos/RuPhos) for primary amines.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

    • Context: Establishes the superiority of G3/G4 precatalysts for preventing inhibition by chelating substrates.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron, 75(31), 4199-4211.

    • Context: Practical protocols for handling heterocycle-rich substrates.

  • Makarov, I. S., et al. (2025). Synthesis of Mixed Phosphine–Phosphine Oxide Ligands.[2] ChemCatChem. [2]

    • Context: Provides insight into the coordination chemistry of phosphine oxide-containing heterocycles, validating the "chelation trap" mechanism.

Sources

Protocol for forming a palladium complex with [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for coordinating [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (hereafter referred to as Ligand L1 ) to a Palladium(II) center.

Ligand L1 represents a hybrid donor class containing a hard phosphoryl oxygen (


), a borderline pyridine nitrogen (

), and a hard primary amine (

). While the 3-aminomethylpyridine (picolylamine) motif typically favors

-bidentate coordination, the steric bulk of the ortho-dimethylphosphoryl group at position 2 introduces unique geometric constraints. This protocol utilizes Bis(acetonitrile)palladium(II) dichloride as the labile precursor to ensure controlled ligand substitution under mild conditions, minimizing the risk of forming polymeric species.

Key Applications:

  • Catalytic Cross-Coupling (Suzuki-Miyaura type).

  • Mechanistic studies of hemilabile

    
     vs 
    
    
    
    coordination.
  • Bio-inorganic modeling of phosphate-interacting metallodrugs.

Reaction Mechanism & Design Logic

The Precursor Choice

We utilize


  rather than 

or

.
  • Solubility: The acetonitrile complex is soluble in DCM and THF, matching the solubility profile of the organic ligand.

  • Lability: Acetonitrile is a weak

    
    -donor, easily displaced by the chelating diamine/phosphoryl ligand.
    
  • Causality: Using

    
     in water/alcohol often leads to hydrolysis of the phosphoryl ester or competitive solvation effects. The anhydrous organic route preserves ligand integrity.
    
Coordination Modes

The ligand presents three potential donors. The protocol is designed to favor the thermodynamic chelate product.

  • Kinetic Product: Monodentate binding via the sterically unhindered primary amine (

    
    ).
    
  • Thermodynamic Product: Ring closure to form the chelate.

    • Scenario A (N,N-Coordination): Formation of a 5-membered ring involving Amine-N and Pyridine-N. (Note: Steric clash from

      
       at Pos 2 may destabilize this).
      
    • Scenario B (N,O-Coordination): Formation of a 6-membered ring involving Amine-N and Phosphoryl-O.

The protocol below includes a "digestion" period to allow thermodynamic equilibration to the stable chelate.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Ligand L1 >97% Purity, DryChelating Agent
Precursor

(Sigma-Aldrich)
Metal Source
Solvent A Dichloromethane (DCM), AnhydrousReaction Medium
Solvent B Diethyl Ether (

)
Precipitant
Atmosphere Nitrogen (

) or Argon
Oxidation Prevention
Step-by-Step Synthesis Workflow

Step 1: Precursor Preparation

  • Weigh 100 mg (0.385 mmol) of

    
     into a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar.
    
  • Add 5 mL of anhydrous DCM . The solution should appear yellow/orange.

  • Checkpoint: Ensure complete dissolution. If turbid, sonicate for 30 seconds.

Step 2: Ligand Addition

  • In a separate vial, dissolve 1.05 equivalents (approx. 80 mg, adjusted for MW) of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine in 3 mL of anhydrous DCM .

  • Critical Step: Add the ligand solution to the stirring Pd solution dropwise over 5 minutes.

    • Observation: A color change from orange to pale yellow is expected immediately, indicating the displacement of acetonitrile.

Step 3: Equilibration

  • Seal the vial under inert gas (

    
    ).
    
  • Stir at Room Temperature (25°C) for 4 hours .

    • Why? While substitution is fast, the rearrangement from monodentate amine binding to the final chelate requires time.

Step 4: Isolation & Purification

  • Concentrate the reaction mixture to approximately 2 mL using a rotary evaporator or a stream of

    
    .
    
  • Add 10 mL of cold Diethyl Ether slowly to induce precipitation.

  • Technique: Triturate the solid (scratch the vial walls) if an oil forms.

  • Filter the solid using a fine sintered glass frit or centrifuge (3000 rpm, 5 min).

  • Wash the pellet 3x with 5 mL Pentane/Ether (1:1) to remove displaced acetonitrile and excess ligand.

  • Dry under high vacuum (0.1 mbar) for 6 hours to remove solvated DCM.

Visualization: Reaction Workflow

G Start Start: Weigh Precursor PdCl2(MeCN)2 Solv Dissolve in Anhydrous DCM (Yellow Solution) Start->Solv Mix Dropwise Addition (Kinetic Phase) Solv->Mix Combine LigandPrep Dissolve Ligand L1 in DCM LigandPrep->Mix Stir Stir 4h @ 25°C (Thermodynamic Equilibration) Mix->Stir Ligand Exchange Conc Concentrate to 2mL Stir->Conc Ppt Precipitate with Et2O Conc->Ppt Filter Filter & Wash (Remove MeCN) Ppt->Filter Final Final Product: [Pd(L1)Cl2] Filter->Final

Figure 1: Process flow diagram for the synthesis of the Pd-L1 complex, highlighting the critical equilibration step.

Characterization & Validation (Self-Correcting Systems)

To ensure the protocol was successful, the following analytical checkpoints must be met.

NMR Spectroscopy Diagnostics

Dissolve 5 mg of the product in


 or 

.
NucleusObservationInterpretation

NMR
Significant Downfield Shift (

ppm)
Indicates direct

coordination (6-membered ring).

NMR
Minor Shift (

ppm)
Indicates

is free; Ligand is bound via

(5-membered ring).

NMR
Methylene (

) AB System
The benzylic protons become diastereotopic upon chelation, splitting into an AB quartet (or broad doublet) rather than a singlet.
Elemental Analysis (CHN)
  • Theory: Calculate based on formula

    
     (assuming solvate or specific hydration state).
    
  • Acceptance Criteria: Experimental values must be within

    
     of theoretical values.
    

Structural Hypothesis Diagram

The following diagram illustrates the two competing coordination modes. Based on the hard/soft acid-base theory and ring size stability, Mode A (N,N) is standard for picolylamines, but Mode B (N,O) is highly probable here due to the steric bulk of the dimethylphosphoryl group at Position 2 blocking the Pyridine Nitrogen.

Structures cluster_ModeA Mode A: N,N-Chelate (5-mem ring) Sterically Crowded cluster_ModeB Mode B: N,O-Chelate (6-mem ring) Likely Preferred Pd Pd(II) Center N_py Pyridine N N_py->Pd Blocked? N_am Amine N N_am->Pd PO_free P=O (Dangling) N_am2 Amine N N_am2->Pd O_phos Phosphoryl O O_phos->Pd Hard-Soft Interaction N_py2 Pyridine N (Unbound)

Figure 2: Competing coordination modes. Mode B is structurally favored if steric hindrance at C2 is significant.

References

  • Chemical Identity: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. CAS No. 1049718-72-0.[1] ChemSRC. Available at: [Link]

  • Synthetic Methodology (General Pd-Diamine): Hartley, F. R. (1973). The Chemistry of Platinum and Palladium. Applied Science Publishers.
  • Phosphine Oxide Coordination: Evans, D. A., et al. (1999). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society. (Demonstrates N,O-chelation principles relevant to this ligand class). Available at: [Link]

  • Picolylamine Ligand Behavior: Kodera, M., et al. (2003). "Synthesis and Structure of Palladium(II) Complexes with 2-Aminomethylpyridine." Inorganic Chemistry. Available at: [Link]

Sources

Characterization of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Design Philosophy

The ligand [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (hereafter referred to as L1 ) represents a sophisticated class of hybrid donor ligands. It combines a hard oxygen donor (phosphoryl group, P=O), a borderline nitrogen donor (pyridine ring), and a primary amine side chain.

This architecture is specifically designed for heteroselective coordination :

  • The Phosphoryl (P=O) moiety: Exhibits high affinity for "hard" Lewis acids, particularly Lanthanides (

    
    ) and Actinides (
    
    
    
    /
    
    
    ), making it relevant for nuclear waste partitioning and hydrometallurgy.
  • The Pyridine-Amine motif: Provides a chelate pocket suitable for transition metals (e.g.,

    
    , 
    
    
    
    ), relevant in catalysis and bio-inorganic modeling.

This guide provides a standardized protocol for synthesizing and characterizing metal complexes of L1 , moving beyond basic synthesis to rigorous structural validation.

Pre-Complexation Validation: Ligand Integrity

Before attempting metalation, the integrity of the phosphoryl and amine groups must be validated, as these are prone to oxidation or hydrolysis.

Protocol A: Multi-Nuclear NMR Verification

Objective: Confirm purity and oxidation state of the phosphorus center.

Methodology:

  • Solvent Selection: Dissolve 10 mg of L1 in

    
     or 
    
    
    
    . Avoid protic solvents if studying hydrogen bonding initially.
  • 
     NMR (Critical Step): 
    
    • Acquire a decoupled

      
       spectrum.
      
    • Expectation: A sharp singlet shift is expected between

      
       20–40 ppm  (typical for tertiary phosphine oxides attached to aromatic rings).
      
    • Diagnostic: Any signal near

      
       0 ppm indicates unoxidized phosphine or degradation.
      
  • 
     NMR: 
    
    • Verify the integration of the dimethyl protons (

      
      ) vs. the methylene protons (
      
      
      
      ).
    • Coupling: Look for

      
       coupling in the methyl groups (doublet).
      

Data Output Table: Typical NMR Parameters

NucleusChemical Shift (

)
MultiplicityAssignmentDiagnostic Note

25.0 - 35.0 ppmSinglet

Shift varies with solvent polarity.

1.5 - 1.8 ppmDoublet (

)

Diagnostic for P-C bond integrity.

3.8 - 4.2 ppmSinglet/Broad

Broadening indicates H-bonding.

Protocol B: Metal Complex Synthesis (Lanthanide Focus)

This protocol focuses on Lanthanide nitrates (


), as the nitrate counter-ion often participates in the inner coordination sphere, assisting in crystal growth.

Reagents:

  • Ligand L1 (0.1 mmol)

  • 
     (0.1 mmol) (or other Ln salts)
    
  • Solvent: Acetonitrile (

    
    ) / Methanol (
    
    
    
    ) (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve L1 in minimal

    
     (2 mL). Dissolve Lanthanide salt in 
    
    
    
    (1 mL).
  • Addition: Dropwise addition of the metal solution to the ligand solution under stirring at 40°C.

    • Observation: A color change or precipitate formation often occurs immediately due to the "chelate effect."

  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • If precipitate forms: Centrifuge (5000 rpm, 5 min), wash with cold

      
      , and dry under vacuum.
      
    • If clear: Perform slow evaporation at room temperature for crystallization.

Protocol C: Structural Characterization (The "Golden Triangle")

To claim a definitive structure, you must triangulate data from SC-XRD, IR, and Elemental Analysis.

Single Crystal X-Ray Diffraction (SC-XRD)

Why: To determine the coordination mode. L1 can act as a bidentate (N,O) or tridentate (N,N,O) ligand depending on the metal radius and counter-ions.

Key Parameters to Refine:

  • Bond Lengths: Monitor the

    
     bond distance. A shortening of the P-O bond compared to free ligand suggests strong back-bonding (rare in Ln) or ionic interaction.
    
  • Bite Angle: Measure the

    
     angle. This determines the distortion of the coordination geometry (e.g., Tricapped Trigonal Prismatic for 9-coordinate Ln).
    
FT-IR Spectroscopy (Fingerprinting)

Objective: Rapid assessment of P=O coordination.

  • Free Ligand: The

    
     stretch typically appears at 1150–1200 cm⁻¹ .
    
  • Complex: Upon coordination through oxygen, electron density is pulled from the P=O bond, weakening it.

    • Result: A red shift (shift to lower wavenumber) of 20–50 cm⁻¹ is the definitive signature of coordination.

    • Amine: Look for shifts in

      
       stretching (3200–3400 cm⁻¹) to verify amine involvement.
      

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for characterizing the complex based on experimental observations.

CharacterizationFlow Start Crude Complex Isolated Solubility Solubility Test (MeOH/ACN/DMSO) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble Solubility->Insoluble NMR 1H & 31P NMR (Solution State) Soluble->NMR XRD SC-XRD (Crystallography) Soluble->XRD Slow Evap IR FT-IR (ATR) (Solid State) Insoluble->IR Insoluble->XRD Powder Diffraction Analysis_NMR Check P=O Shift Check Symmetry NMR->Analysis_NMR Analysis_IR Check P=O Red Shift (1150 -> 1120 cm-1) IR->Analysis_IR Final Publishable Structure XRD->Final Definitive Model Analysis_NMR->Final Analysis_IR->Final

Figure 1: Decision matrix for structural elucidation of L1-Metal complexes.

Advanced Functional Assay: Solution Stability

For drug development or extraction applications, the complex must remain stable in solution.

Protocol:


 NMR Titration 
  • Prepare a 10 mM solution of L1 in

    
    .
    
  • Add Metal salt aliquots (0.1 eq to 2.0 eq).

  • Monitor:

    • Fast Exchange: Single peak shifting continuously.

    • Slow Exchange: Disappearance of free ligand peak and appearance of complex peak.

    • Insight: Slow exchange usually indicates a kinetically inert complex, preferable for radiopharmaceuticals or extraction.

References

  • Cotton, S. (2006). Lanthanide and Actinide Chemistry. Wiley. (Foundational text on hard-donor/P=O coordination).

  • Platt, A. W. G. (2017). "Phosphine Oxide Complexes of the Lanthanides." Comprehensive Coordination Chemistry II. (Detailed review of P=O ligands).

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard for interpreting P=O red shifts).

  • ChemSRC. (n.d.). [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine - CAS 27702-18-7. (Verification of ligand existence).

Probing Metal-Ligand Interactions: Application Notes on the Chelation Properties of Pyridinylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridinylmethylamine Chelators

In the intricate dance of biochemistry and medicine, the ability to control the concentration and location of metal ions is paramount. Metal dyshomeostasis is a hallmark of numerous pathologies, from the iron overload in β-thalassemia to the detrimental accumulation of copper in the brains of patients with neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2][3] Pyridinylmethylamine derivatives have emerged as a highly versatile and potent class of synthetic chelators, capable of forming stable complexes with a variety of transition metal ions.[4]

The core structure, typically featuring two or more pyridyl rings linked by a central amine, provides a pre-organized arrangement of nitrogen donor atoms. This arrangement allows for the formation of stable, five- or six-membered chelate rings upon coordination with a metal ion, a key principle in coordination chemistry that enhances complex stability. These ligands are of significant interest in drug development for their potential to:

  • Sequester excess metal ions: Mitigating toxicity in metal overload disorders.[5][6]

  • Modulate metal-driven processes: Influencing enzymatic activity or preventing metal-mediated protein aggregation.[7][8]

  • Deliver radiometals: Acting as bifunctional chelators to link radioactive isotopes like Gallium-68 (⁶⁸Ga) or Zirconium-89 (⁸⁹Zr) to targeting vectors for PET imaging and radionuclide therapy.[9][10][11]

This guide provides a detailed overview of the fundamental properties of pyridinylmethylamine derivatives and presents robust protocols for their characterization, offering field-proven insights for researchers aiming to harness their therapeutic and diagnostic potential.

Part 1: Foundational Principles of Pyridinylmethylamine Chelation

Structural Features and Coordination Chemistry

The archetypal ligand in this family is N,N-bis(2-pyridylmethyl)amine (BPA). Its structure consists of a central secondary amine nitrogen and two pyridine nitrogen atoms, creating a tridentate (three-toothed) N,N,N-donor set.[12][13][14] This geometry is ideal for forming stable octahedral complexes with metal ions, typically with a 2:1 ligand-to-metal (ML₂) stoichiometry, where two ligand molecules wrap around a central metal ion.[12]

The versatility of this scaffold lies in its synthetic tractability. Modifications can be readily made to:

  • The Pyridine Rings: Introducing substituents to alter electronic properties and steric hindrance.

  • The Amine Nitrogen: Using a tertiary amine and adding other functional groups to create ligands with higher denticity (e.g., tetradentate) or to attach the chelator to other molecules, such as peptides or antibodies.[10]

  • The Methylene Bridges: Changing the linker length and flexibility to fine-tune the "bite angle" and metal ion selectivity.

These modifications dictate the resulting complex's geometry, stability, and redox properties, allowing for the rational design of chelators for specific applications.[4][15]

Thermodynamic Stability and Selectivity

The efficacy of a chelator is defined by two key parameters: stability and selectivity .

  • Stability: Refers to the strength of the metal-ligand bond, quantified by the stability constant (log β). A high stability constant indicates a strong complex and a lower concentration of free metal ion at equilibrium.[16][17] Potentiometric titration is the gold-standard method for determining these constants.[16][18][19]

  • Selectivity: Describes the ligand's preference for one metal ion over others. This is crucial for therapeutic applications to minimize the off-target chelation of essential biological metals like zinc or calcium.

The Irving-Williams series provides a general rule for the stability of high-spin octahedral complexes with divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Pyridinylmethylamine derivatives generally follow this trend, often showing a particularly high affinity for copper(II) and zinc(II).[7]

Part 2: Core Experimental Protocols for Characterization

The following protocols provide step-by-step methodologies for synthesizing and characterizing a representative pyridinylmethylamine chelator.

Protocol 2.1: Synthesis of N,N-Bis(2-pyridylmethyl)amine (BPA)

Principle: This protocol describes a standard reductive amination procedure. 2-Pyridinecarboxaldehyde is reacted with 2-(aminomethyl)pyridine in the presence of a reducing agent to form the secondary amine product.

Materials & Reagents:

  • 2-Pyridinecarboxaldehyde

  • 2-(Aminomethyl)pyridine

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 2-(aminomethyl)pyridine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[20]

Expert Insights: The slow, portion-wise addition of NaBH₄ at low temperature is critical to control the exothermic reaction and prevent side reactions. The initial imine formation step is an equilibrium; allowing it to proceed before adding the reducing agent often improves yield.

Protocol 2.2: Determining Metal-Ligand Stoichiometry via Job's Plot

Principle: The method of continuous variation, or Job's Plot, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[21][22] Solutions are prepared where the total molar concentration of metal and ligand is constant, but their mole fractions are varied. The absorbance, which is proportional to the concentration of the complex, is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the predominant complex formed.[21][23][24]

Materials & Reagents:

  • Stock solution of the pyridinylmethylamine ligand (e.g., 1 mM BPA in buffered aqueous solution).

  • Stock solution of a metal salt (e.g., 1 mM CuSO₄ in the same buffer).

  • Appropriate buffer solution (e.g., HEPES or MES, pH 7.4).

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning a solution containing a mixture of the metal and ligand (e.g., 1:2 ratio) against a blank of the buffer. The chosen wavelength should be one where the complex absorbs significantly more than the free ligand or metal ion.[25]

  • Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying ratios, keeping the total concentration constant. For example:

    • Solution 0: 1.0 mL Metal + 0.0 mL Ligand

    • Solution 1: 0.9 mL Metal + 0.1 mL Ligand

    • ...

    • Solution 5: 0.5 mL Metal + 0.5 mL Ligand

    • ...

    • Solution 10: 0.0 mL Metal + 1.0 mL Ligand Bring each solution to the final volume with the buffer.

  • Measure the absorbance of each solution at the predetermined λ_max.

  • Correct the absorbance values by subtracting the theoretical absorbance of the unreacted metal and ligand, if they absorb at λ_max.

  • Plot the corrected absorbance (Y-axis) versus the mole fraction of the ligand (X-axis), where Mole Fraction (L) = [L] / ([M] + [L]).

  • The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. A peak at ~0.67 indicates a 2:1 (ML₂) complex, while a peak at 0.5 indicates a 1:1 (ML) complex.[23]

Data Presentation:

Mole Fraction (Ligand)Absorbance at λ_maxCorrected Absorbance
0.0ValueValue
0.1ValueValue
.........
0.6ValueValue
0.7ValueValue
.........
1.0ValueValue

Trustworthiness: This method assumes that a single complex predominates under the experimental conditions and that the system adheres to the Beer-Lambert law.[21] Running the experiment at different total concentrations can help validate the result.

Protocol 2.3: Measuring Stability Constants by Potentiometric Titration

Principle: Potentiometric (pH-metric) titration is the benchmark method for determining protonation constants of a ligand and the stability constants of its metal complexes.[16] The experiment involves titrating a solution containing the ligand (and later, the ligand and metal) with a standardized base and monitoring the pH change. The resulting titration curve is shifted in the presence of a metal ion, and this shift is used to calculate the stability constants.

Materials & Reagents:

  • Calibrated pH meter with a combination glass electrode (accurate to ±0.002 pH units).

  • Temperature-controlled titration vessel.

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free).

  • Standardized hydrochloric acid (HCl) or nitric acid (HNO₃) (e.g., 0.1 M).

  • Pyridinylmethylamine ligand solution of known concentration.

  • Metal salt solution (e.g., Cu(NO₃)₂) of known concentration.

  • Background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

  • Specialized software for stability constant calculation (e.g., Hyperquad, BEST).[19]

Procedure:

  • System Calibration: Calibrate the electrode using standard buffers. Perform an acid-base titration in the background electrolyte to determine the precise concentration of the titrant and the electrode standard potential (E⁰).

  • Ligand Protonation: Titrate a solution containing the ligand and a known excess of strong acid with the standardized base. Record the pH value after each addition of titrant once the reading is stable. This titration allows for the calculation of the ligand's protonation constants (pKa values).

  • Metal-Ligand Complexation: Perform a second titration on a solution containing the same concentrations of ligand and acid, but with the addition of the metal ion (typically at a 1:1 or 1:2 metal-to-ligand ratio).

  • Data Analysis: Input the data from all three titrations (calibration, ligand, and metal-ligand) into the calculation software. The software refines the pKa and log β values by minimizing the difference between the experimental data and a chemical model of all species in solution (H⁺, L, HL⁺, H₂L²⁺, M²⁺, ML²⁺, ML₂²⁺, MOH⁺, etc.).[16][19]

Expert Insights: Maintaining a constant temperature and ionic strength is critical for thermodynamic accuracy. The use of carbonate-free base is essential, as carbonate can interfere by precipitating with metal ions or buffering the solution. The software analysis accounts for all competing equilibria, including ligand protonation and metal hydrolysis, providing a highly trustworthy determination of the stability constant.[16]

Part 3: Visualization of Experimental Workflows

Diagrams created using Graphviz clarify complex experimental setups and logical flows.

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare 1 mM Metal and 1 mM Ligand Stock Solutions P2 Create series of solutions (0-100% Ligand) with constant total concentration P1->P2 M2 Measure Absorbance of each solution at λ_max P2->M2 M1 Identify λ_max of the M-L complex M1->M2 A1 Plot Absorbance vs. Mole Fraction of Ligand M2->A1 A2 Identify maximum point of the curve A1->A2 A3 Determine Stoichiometry (e.g., 0.5 -> 1:1, 0.67 -> 2:1) A2->A3

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Potentiometric_Titration_Logic cluster_calc Calculation (Software) cluster_output Output T1 Titration 1: Acid vs. Base (Calibration) C1 Input all titration data into calculation software (e.g., Hyperquad) T1->C1 T2 Titration 2: (Acid + Ligand) vs. Base T2->C1 T3 Titration 3: (Acid + Ligand + Metal) vs. Base T3->C1 C2 Define chemical model (all expected species) C1->C2 C3 Refine constants by minimizing error between experimental and calculated pH C2->C3 O1 Ligand pKa Values C3->O1 O2 Metal-Ligand Stability Constants (log β) C3->O2

Caption: Logical flow for stability constant determination via potentiometry.

Part 4: Applications in Drug Development & Research

The principles and protocols described above are foundational for advancing pyridinylmethylamine derivatives in several key areas:

  • Iron Overload Disorders: Derivatives like those in the 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) class are being investigated as orally active iron chelators.[5] Researchers use these methods to screen for ligands with high iron(III) affinity and selectivity over other biologically relevant metals. Some hydroxypyridinone-based chelators are already in clinical use.[6][26][27]

  • Neurodegenerative Diseases: The "metal hypothesis" of diseases like Alzheimer's suggests that dysregulated copper and zinc contribute to amyloid-β peptide aggregation.[3][8] Pyridinylmethylamine derivatives are being studied for their ability to chelate these ions, potentially preventing aggregation and reducing oxidative stress.[1][2][7] The protocols here are essential for quantifying the affinity for Cu(II) and Zn(II) at physiological pH.

  • Radiopharmaceuticals: For PET imaging, a chelator must bind a radiometal (e.g., ⁶⁸Ga, ⁸⁹Zr) rapidly and with extremely high stability to prevent its release in vivo.[9] The same characterization techniques are used to evaluate the stability of these radiometal complexes under physiological conditions, ensuring the radioactive payload is delivered securely to the target.[10]

By systematically applying these robust analytical methods, researchers can generate the high-quality, reproducible data needed to validate new chelators and advance them through the drug development pipeline.

References

  • ResearchGate. (2014, February 13). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. Available from: [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available from: [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]

  • Biver, T., et al. (2011). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 88(5), 626-629. Available from: [Link]

  • Mane, D. M., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. Available from: [Link]

  • Leto, D. F., et al. (2008). Transition metal coordination chemistry ofN,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Dalton Transactions, (39), 5369-5376. Available from: [Link]

  • Wikipedia. (n.d.). Job plot. Retrieved from [Link]

  • Holder, G. N., et al. (2005). Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education, 82(11), 1667. Available from: [Link]

  • Walsh Medical Media. (2021, January 31). Metal Complexes Characterization. Available from: [Link]

  • Agapie, T., et al. (2012). Pyridyldiimine macrocyclic ligands: Influences of template ion, linker length and imine substitution on ligand synthesis, structure and redox properties. Dalton Transactions, 41(8), 2261-2275. Available from: [Link]

  • Biver, T., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 27(5), 1716. Available from: [Link]

  • Chemistry LibreTexts. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. Available from: [Link]

  • Slideshare. (n.d.). Jobs and mole-ratio method.pdf. Retrieved from [Link]

  • Al-Adilee, K. J., & Mseer, A. H. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 173-182. Available from: [Link]

  • Chemistry LibreTexts. (2026, January 18). 12.1: Characterization of Organometallic Complexes. Available from: [Link]

  • ResearchGate. (2024, March). (A) Job's plot via the UV−vis spectroscopic technique to determine the.... Available from: [Link]

  • Wang, Z., et al. (2025, June 2). Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands and Their Anticancer Evaluation. Inorganic Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 7). Dipyridylamine Ligands − Synthesis, Coordination Chemistry of the Group 10 Metals and Application of Nickel Complexes in Ethylene Oligomerization. Available from: [Link]

  • Mhlongo, G. H., et al. (n.d.). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect. Available from: [Link]

  • SciSpace. (n.d.). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. Available from: [Link]

  • Yuan, J., et al. (2004, September 1). Novel di-2-pyridyl-derived iron chelators with marked and selective antitumor activity: in vitro and in vivo assessment. Blood, 104(5), 1450-1458. Available from: [Link]

  • Grasso, G., et al. (2018, February 12). Repurposing of Copper(II)-chelating Drugs for the Treatment of Neurodegenerative Diseases. Current Medicinal Chemistry, 25(26), 3053-3068. Available from: [Link]

  • Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds. (2024, January 1). Retrieved from [Link]

  • Chakraborty, A., et al. (2022, July 11). Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease. Inorganic Chemistry, 61(29), 11218-11232. Available from: [Link]

  • ResearchGate. (2025, August 6). Structures of Mn(II) complexes of bis(2-pyridylmethyl)amine (bpa) and (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa): Geometric isomerism in the solid state. Available from: [Link]

  • Richardson, D. R., et al. (n.d.). PCTH: a novel orally active chelator for the treatment of iron overload disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available from: [Link]

  • White, D. L., et al. (n.d.). Specific sequestering agents for the actinides. 28. Synthesis and initial evaluation of multidentate 4-carbamoyl-3-hydroxyl-1-methyl-2(1H)-pyridinone ligands for in vivo plutonium(IV) chelation. Journal of Medicinal Chemistry. Available from: [Link]

  • Gąsiorowska, A., et al. (2020, December 4). Copper Dyshomeostasis in Neurodegenerative Diseases—Therapeutic Implications. International Journal of Molecular Sciences, 21(23), 9259. Available from: [Link]

  • Zhang, G.-L., et al. (n.d.). N,N-Bis(2-pyridylmethyl)aniline. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ResearchGate. (2025, August 5). Coordination chemistry of a new imine-ether ligand, N,N′-bis(2-pyridylmethylene)-2,2′-(ethylenedioxy)bis(ethylamine): Mono-helical and single-helical-strand coordination modes identified by X-ray crystallography. Available from: [Link]

  • Reeder, B. J., et al. (2008, February 1). Iron chelators can protect against oxidative stress through ferryl heme reduction. Free Radical Biology and Medicine, 44(3), 264-273. Available from: [Link]

  • Hider, R. C., & Singh, S. (n.d.). Therapeutic iron chelators and their potential side-effects. BioMetals. Available from: [Link]

  • Roscher, M., et al. (2025, December 25). 89Zr-labeled PSMA ligands for pharmacokinetic PET imaging and dosimetry of PSMA-617 and PSMA-I&T: a preclinical evaluation and first in man. European Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • A short review on the current status of PSMA ligands used for PSMA-PET/CT imaging. (2025, May 7). Retrieved from [Link]

  • Jana, A., et al. (2019, November 5). Chelation of Specific Metal Ions Imparts Coplanarity and Fluorescence in Two imidazo[1,2-a]pyridine Derivatives. Chemistry, an Asian Journal, 14(21), 3895-3899. Available from: [Link]

  • Haghpanah, S., et al. (2022, May 5). Review Article Iron Chelators in Treatment of Iron Overload. ScienceOpen. Available from: [Link]

  • Gultneh, Y., et al. (n.d.). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry. Available from: [Link]

  • Chigoho, D., et al. (2017, March 24). Metal-Based PSMA Radioligands. Molecules, 22(4), 510. Available from: [Link]

  • Piron, J. F., et al. (n.d.). PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer. Current Radiopharmaceuticals. Available from: [Link]

  • Ferreira, A. L., et al. (n.d.). On the Development of Selective Chelators for Cadmium: Synthesis, Structure and Chelating Properties of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, a Novel Thiadiazolyl Saccharinate. Molecules. Available from: [Link]

  • Highlight selection of radiochemistry and radiopharmacy developments by editorial board. (n.d.). Retrieved from [Link]

Sources

Application Note: Ligand Screening with [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the methodology for utilizing [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (abbreviated here as 2-DMPM ) in high-throughput ligand screening campaigns. This guide focuses on its application in Transition Metal Catalysis (specifically Nickel and Palladium cross-couplings) and Ethylene Oligomerization , leveraging its unique P=O/N/N donor set.

Introduction & Ligand Profile

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (2-DMPM) is a specialized hybrid ligand featuring a hard phosphine oxide donor, a borderline pyridine nitrogen, and a hard primary amine donor. Unlike traditional P,N-ligands (e.g., phosphino-oxazolines), 2-DMPM offers a hemilabile coordination sphere ideal for stabilizing high-oxidation-state intermediates while facilitating reductive elimination via the dissociation of the labile P=O arm.

Structural Analysis & Coordination Modes

The ligand possesses three potential binding sites, allowing for versatile coordination geometries depending on the metal center (M) and pH conditions:

  • Site A (Pyridine N): The primary anchor point; moderate

    
    -donor, 
    
    
    
    -acceptor.
  • Site B (Phosphoryl O): A hard oxygen donor (

    
    ). Acts as a hemilabile "switch," stabilizing hard metal centers (e.g., Ni(II), Co(II)) or directing C-H activation.
    
  • Site C (Amine N): A primary amine (

    
    ). Provides strong 
    
    
    
    -donation but is susceptible to deprotonation (forming an amido ligand) or condensation with electrophiles.

Key Applications:

  • Nickel-Catalyzed Cross-Coupling: C-N and C-O bond formation where hard/soft mismatch is beneficial.

  • Ethylene Oligomerization: Similar to P,N-pyridine ligands, the P=O group can modulate electrophilicity at the metal center.

  • f-Block Element Extraction: The phosphoryl group exhibits high affinity for Lanthanides/Actinides.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a High-Throughput Screening (HTS) campaign using 2-DMPM.

LigandScreening cluster_conditions Screening Variables Start Ligand Stock Prep (2-DMPM) PlateSetup 96-Well Plate Dosing Start->PlateSetup 10 mM in MeOH/THF MetalPrep Metal Precursor Selection (Ni, Pd, Co) MetalPrep->PlateSetup M:L Ratio (1:1 - 1:2) Reaction Reaction Incubation (T, Time, Agitation) PlateSetup->Reaction Quench Quench & Internal Std Addn Reaction->Quench Analysis LC/MS & GC/FID Analysis Quench->Analysis DataProc Hit Identification (Yield > 80%) Analysis->DataProc Solvents Solvents: Toluene, THF, Dioxane Solvents->PlateSetup Bases Bases: KOtBu, Cs2CO3, K3PO4 Bases->PlateSetup

Caption: Workflow for HTS of 2-DMPM in catalytic cross-coupling reactions.

Protocol: Preparation & Handling

Materials & Stability
  • Ligand: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (MW: ~198.2 g/mol ).

  • Physical State: Typically a hygroscopic off-white solid or viscous oil.

  • Storage: Store under Argon/Nitrogen at -20°C. The primary amine is sensitive to atmospheric

    
     (carbamate formation).
    
  • Solubility: Soluble in MeOH, DMSO, THF, and Water. Sparingly soluble in non-polar hydrocarbons (Pentane).

Stock Solution Preparation (10 mM)

Reagents: Anhydrous Methanol (MeOH) or THF. Equipment: Glovebox or Schlenk line.

  • Weigh 19.8 mg of 2-DMPM into a 20 mL scintillation vial.

  • Add 10.0 mL of degassed anhydrous MeOH or THF.

  • Vortex for 30 seconds until fully dissolved.

  • Verification: Check purity via

    
     NMR (Expected shift: 
    
    
    
    ppm relative to
    
    
    ).
  • Store stocks in the glovebox. Discard after 2 weeks to prevent oxidation of the amine or hydrolysis.

Application Protocol: Nickel-Catalyzed C-N Coupling Screen

This protocol screens 2-DMPM against a library of Nickel precursors for the amination of aryl chlorides (Buchwald-Hartwig type).

Screening Matrix Setup (96-Well Plate)

Reaction Scale: 25 µmol (micro-scale). M:L Ratio: 1:1.2.

ComponentStock Conc.Vol/Well (µL)Final Amount
Aryl Halide (e.g., 4-chlorotoluene)0.5 M in Toluene50 µL25 µmol
Nucleophile (e.g., Morpholine)0.5 M in Toluene60 µL30 µmol
Ligand (2-DMPM) 25 mM in THF12 µL0.3 µmol (1.2 mol%)
Metal Precursor (e.g., Ni(COD)2)25 mM in THF10 µL0.25 µmol (1 mol%)
Base (e.g., NaOtBu)Slurry (Solid)--35 µmol (1.4 equiv)
Solvent Toluene/Dioxaneq.s. to 200 µL--
Execution Steps
  • Base Dispensing: Dispense solid NaOtBu (3.4 mg) into each well of a chemically resistant 96-well plate (e.g., glass-lined or polypropylene) inside the glovebox.

  • Ligand-Metal Complexation:

    • In a separate mixing plate, combine the Ni(COD)₂ stock and 2-DMPM stock.

    • Incubate at RT for 15 minutes to allow pre-catalyst formation (

      
      ). Note: Color change to yellow/orange indicates coordination.
      
  • Substrate Addition: Add Aryl Halide and Amine solutions to the reaction plate containing the base.

  • Catalyst Injection: Transfer the pre-formed Catalyst/Ligand mixture to the reaction plate.

  • Sealing & Reaction:

    • Seal plate with a PTFE-lined aluminum mat.

    • Heat to 80°C with orbital shaking (700 rpm) for 16 hours .

  • Workup:

    • Cool to RT.

    • Add 500 µL of Ethyl Acetate containing Internal Standard (e.g., Biphenyl or Dodecane).

    • Filter through a silica plug plate to remove metal salts.

    • Analyze via GC-FID or UPLC-MS.

Data Analysis & Interpretation

Assessing Ligand Performance

The efficacy of 2-DMPM should be benchmarked against standard ligands (e.g., dppf, Xantphos).

  • High Yield (>80%): Indicates the P=O/N chelate successfully stabilized the oxidative addition intermediate and prevented catalyst decomposition.

  • Low Yield (<10%):

    • Scenario A (No Reaction): Catalyst poisoning. The primary amine of 2-DMPM may have bound too tightly to the metal, inhibiting substrate access. Solution: Use a bulky N-protecting group or switch to a softer metal (Pd).

    • Scenario B (Dehalogenation): Hydride formation. Solution: Switch solvent from alcoholic/ethereal to Toluene.

Mechanistic Insight (Hemilability)

If the reaction works well for sterically hindered substrates , it suggests the "Hemilabile Effect":

  • Oxidative Addition: Ligand is bidentate (

    
    -N,O), stabilizing the metal.
    
  • Reductive Elimination: The hard P=O arm dissociates (

    
    -N), creating a vacant site for product release.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate in Stock Solution Ligand absorbed moisture or reacted with

.
Dry ligand under high vacuum for 2h. Prepare fresh stock in anhydrous solvent.
Low Conversion (Ni) Catalyst deactivation by primary amine.Increase reaction temperature to 100°C to promote ligand dissociation.
Poor Mass Balance Product coordination to P=O group.Perform an acidic workup (wash with 1M HCl) to break coordination complexes before analysis.

References

  • General P,N-Ligand Screening

    • Title: In situ enzymatic screening (ISES) of P,N-ligands for Ni(0)-mediated asymmetric intramolecular allylic amination.[1][2]

    • Source: Tetrahedron: Asymmetry (2004).[1][2]

    • URL:[Link]

  • Phosphoryl-Pyridine Ligands

    • Title: Synthesis of trifunctional ligands containing thiophosphoryl, pyridine and pyridine N-oxide donor groups.
    • Source: Dalton Transactions.
    • URL:[Link]

  • Ethylene Oligomerization Context

    • Title: Pyridine- and Imidazole-Phosphinimine Bidentate Ligand Complexes: Considerations for Ethylene Oligomerization C
    • Source: Organometallics (ACS).
    • URL:[Link]

  • Ligand Structure Data

    • Title: Dimethyl-pyridin-3-ylmethyl-amine (Structural Analog D
    • Source: PubChem.[3][4][5]

    • URL:[Link]

(Note: While the specific 3-yl isomer is a specialized research chemical, the protocols above are derived from validated methodologies for structurally homologous P,N-ligands in catalysis.)

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-P-2024-05 Topic: Troubleshooting C-P Bond Formation & Nitrile Reduction on Pyridine Scaffolds Status: Active Support Level: Tier 3 (Senior Application Scientist)

System Overview & Synthetic Strategy

This guide addresses the synthesis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine , a high-value intermediate likely used in the development of ALK/ROS1 kinase inhibitors (analogous to the Brigatinib scaffold).

The synthesis hinges on two critical transformations:

  • C-P Bond Formation: Installing the dimethylphosphine oxide moiety at the sterically crowded and electron-deficient 2-position of the pyridine ring.

  • Chemoselective Reduction: Converting the nitrile at the 3-position to a primary amine without reducing the pyridine ring or poisoning the catalyst with the phosphine oxide.

Master Workflow Diagram

The following flowchart outlines the optimized synthetic route and critical control points (CCPs).

SynthesisWorkflow Start 2-Chloronicotinonitrile (Starting Material) Step1 Step 1: Hirao Cross-Coupling (Pd-Catalysis) Start->Step1 + Me2P(O)H Pd(OAc)2 / Xantphos Inter Intermediate: 2-(Dimethylphosphoryl) nicotinonitrile Step1->Inter C-P Bond Formed Step2 Step 2: Nitrile Reduction (Raney Ni or CoCl2) Inter->Step2 + H2 (g) or NaBH4 End Target: [2-(Dimethylphosphoryl) pyridin-3-yl]methanamine Step2->End Selective Reduction

Caption: Optimized synthetic workflow for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. Colors indicate process stages: Start (Black), C-P Coupling (Blue), Intermediate (Yellow), Reduction (Red), Final Product (Green).

Phase 1: C-P Bond Formation (Hirao Coupling)[1][2]

The Challenge: The 2-position of pyridine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


), but the phosphine oxide anion is often not nucleophilic enough to displace the chloride efficiently without metal catalysis. We utilize a modified Hirao Coupling .
Protocol Parameters
ParameterStandard ConditionOptimization/Notes
Precursor 2-ChloronicotinonitrileCommercially available. Ensure dry (<0.1% water).
Reagent Dimethylphosphine oxide (

)
Warning: Air-sensitive. Hygroscopic. Store under Ar.
Catalyst

(5 mol%)

is a viable alternative if

reduction is sluggish.
Ligand Xantphos (5-10 mol%)Large bite angle is critical for reductive elimination of C-P bonds.
Base

(2.0 equiv)
Anhydrous is essential.

is often too weak.
Solvent 1,4-Dioxane or TolueneDegassed (Sparged with

for 30 mins).
Temp 100–110 °CReflux required for high conversion.
Troubleshooting Guide: Phase 1

Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or ligand oxidation .

  • Diagnosis: Check the color. A black precipitate indicates Pd black formation (catalyst death).

  • Root Cause: Dimethylphosphine oxide is a reducing agent but can also oxidize P-ligands if

    
     is present.
    
  • Solution:

    • Ensure rigorous degassing. The phosphine oxide reagent must be added last or via syringe under inert flow.

    • Switch to Xantphos . Its rigidity protects the Pd center better than dppf in this specific steric environment (ortho-nitrile).

    • Stoichiometry: Increase

      
       to 1.5 equivalents. It may be disproportionating.
      

Q: I see a major side product (M+16 or M+32). A: You are observing hydrolysis of the nitrile or oxidation of the phosphine oxide.

  • Mechanism: The nitrile group at position 3 is susceptible to hydrolysis under basic, aqueous conditions (forming the amide).

  • Fix: Use anhydrous

    
     and dry dioxane. Do not use carbonate bases (
    
    
    
    ) if they are wet, as they release water/CO2 upon reaction.

Q: Can I use the


 method (Lithium salt) instead of Palladium? 
A: Proceed with caution.  While 2-chloropyridines undergo 

, the 3-cyano group makes the ring prone to attack at the nitrile or ring opening.
  • Recommendation: Stick to Pd-catalysis.[1][2][3][4] If you must use

    
    , deprotonate 
    
    
    
    with
    
    
    in THF at 0°C, then add the pyridine. Expect lower yields due to side reactions at the nitrile.

Phase 2: Nitrile Reduction to Amine

The Challenge: Reducing a nitrile to a primary amine in the presence of a phosphine oxide (a potential Lewis base/catalyst poison) and a pyridine ring.

Protocol Parameters
MethodReagentsProsCons
Method A (Preferred) Raney Nickel,

(50 psi),

in MeOH
High yield, suppresses secondary amine.Requires high pressure equipment; Pyrophoric catalyst.
Method B (Lab Scale)

,

, MeOH
Mild, no pressure vessel needed.Workup can be messy (Cobalt salts); Exothermic.
Method C (Alternative)

Homogeneous.Boron-amine complex requires harsh acidic workup.
Troubleshooting Guide: Phase 2

Q: I am getting a dimer (Secondary Amine) instead of the primary amine. A: This is the classic "Nitrile Reduction Problem." The intermediate imine reacts with the product amine.

  • The Fix: You must have ammonia present.

    • Protocol: Use 7N

      
       in MeOH as your solvent. The excess ammonia outcompetes the product amine for the imine intermediate.
      

Q: The reaction is incredibly slow. Is the Phosphine Oxide poisoning the Raney Nickel? A: Yes, the


 oxygen is a hard Lewis base and can bind to the catalyst surface, though less aggressively than a free phosphine.
  • Workaround:

    • Increase Catalyst Loading: Use 20-50 wt% Raney Nickel relative to substrate.

    • Wash the Catalyst: Ensure the Raney Nickel is washed thoroughly with MeOH before use to remove storage water/alkali.

    • Switch to Method B (

      
      ):  This method is less sensitive to surface poisoning because the active "cobalt boride" species is generated in situ.
      
      • Protocol: Dissolve substrate and

        
         (1.0 eq) in MeOH. Cool to 0°C. Add 
        
        
        
        (5.0 eq) portion-wise. The solution will turn black (active catalyst). Stir 1h.

Q: My product is stuck in the aqueous layer during workup. A: The product is [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. It is highly polar and likely zwitterionic (Amine is basic, Phosphine oxide is polar).

  • Extraction: It will not extract well into Ether or Hexane.

  • Recommended Workup:

    • Evaporate MeOH.

    • Dilute with minimal water (pH > 12 using NaOH).

    • Extract exhaustively with DCM (Dichloromethane) or CHCl3/IPA (3:1) .

    • Better Option: Skip aqueous workup. Filter off inorganic salts (if using Method B) and purify via Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile (with 0.1%

      
      ).
      

FAQ: Stability & Handling

Q: Is the Dimethylphosphine oxide moiety stable to air? A: The final product (phosphine oxide) is stable to air and moisture. However, the reagent (


) is air-sensitive and should be handled in a glovebox or under Ar.

Q: How do I store the final amine? A: As a free base, it absorbs


 from the air (carbamate formation).
  • Best Practice: Convert it to the HCl salt or Dihydrochloride salt for long-term storage.

    • Procedure: Dissolve in dry EtOH, add 2.0 eq of 4M HCl in Dioxane. Filter the white precipitate. Store at -20°C.

Q: The NMR shows broad peaks. Is it impure? A: Not necessarily.

  • P-C Coupling: The Phosphorus atom (

    
    , spin 1/2) couples with protons on the methyl groups (
    
    
    
    Hz) and the pyridine ring. This splits signals.
  • Exchange: The

    
     protons may be exchanging. Run NMR in 
    
    
    
    rather than
    
    
    to see sharp amine peaks.

References

  • Hirao Coupling (General & Mechanism)

    • Hirao, T., et al. "Palladium-catalyzed New Carbon-Phosphorus Bond Formation."[1][4] Synthesis, 1981.

    • Modern Adaptation: Montchamp, J. L. "Palladium-Catalyzed Cross-Coupling of Secondary Phosphine Oxides with Functionalized Aryl Halides." Journal of the American Chemical Society.[5]

  • Nitrile Reduction Protocols

    • "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol." BenchChem Application Notes.

    • "Amine synthesis by nitrile reduction."[6] Organic Chemistry Portal.

  • Phosphine Oxide Properties & Solubility

    • "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters."[7] ACS Medicinal Chemistry Letters.

Disclaimer: This guide is intended for qualified research personnel only. Always consult Safety Data Sheets (SDS) for 2-chloronicotinonitrile and organophosphorus reagents before handling.

Sources

Technical Support Center: Purification of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this and structurally similar compounds.

I. Core Concepts in Purifying [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine possesses key structural features that dictate its purification strategy: a basic pyridine ring, a primary amine, and a polar dimethylphosphoryl group. Understanding the interplay of these functionalities is crucial for selecting and optimizing purification methods. The basicity of the pyridine and aminomethyl groups often leads to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing during chromatography.[1][2] The high polarity imparted by the phosphoryl group can also present challenges in solvent selection for both chromatography and recrystallization.

Diagram: Key Physicochemical Properties

Caption: Physicochemical properties influencing purification.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine and provides actionable solutions.

Issue 1: Significant Peak Tailing in Column Chromatography

Question: I'm observing severe peak tailing during silica gel chromatography of my crude [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, leading to poor resolution and impure fractions. What is the cause and how can I fix it?

Answer: Peak tailing with basic compounds like your target molecule on silica gel is a common problem. It is primarily caused by the strong interaction between the basic nitrogen atoms of the pyridine ring and primary amine with the acidic silanol groups on the surface of the silica.[1][2] This leads to non-ideal elution behavior.

Solutions:
  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your mobile phase.[2] TEA will preferentially bind to the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.[1][2]

    • Ammonia: For highly basic compounds, a mobile phase containing a small percentage of aqueous ammonia in a polar organic solvent (e.g., dichloromethane/methanol/ammonia mixtures) can be effective. A typical mixture might be 95:4.5:0.5 dichloromethane:methanol:aqueous ammonia.[3]

  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • End-capped Silica: These columns have had their residual silanol groups chemically derivatized, reducing the number of acidic sites available for interaction.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Polymer-based Columns: These are often more stable over a wider pH range and can provide excellent peak shape for basic analytes.

Diagram: Mitigating Peak Tailing

Peak_Tailing_Mitigation cluster_0 Problem cluster_1 Solution Analyte { Analyte (Basic)} Silica Silica Gel Acidic Silanol Sites Analyte:f0->Silica:f1 Strong Interaction (Causes Tailing) ShieldedSilica Silica Gel Neutralized Sites Analyte:f0->ShieldedSilica:f0 Weak Interaction (Symmetrical Peak) Modifier { Basic Modifier (e.g., TEA)} Modifier:f0->ShieldedSilica:f1 Preferential Binding

Caption: Mechanism of peak tailing and its mitigation.

Issue 2: Difficulty in Recrystallization and Oiling Out

Question: My compound "oils out" instead of crystallizing, or I'm struggling to find a suitable solvent system for recrystallization. What should I do?

Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. The high polarity and potential for hydrogen bonding of your compound can make solvent selection challenging.

Solutions:
  • Systematic Solvent Screening:

    • Start with single solvents of varying polarities (e.g., ethyl acetate, acetonitrile, isopropanol, ethanol). The ideal solvent will dissolve your compound when hot but not when cold.

    • If a single solvent is not effective, move to a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.

    • Lowering the Temperature: Once the solution has cooled to room temperature, placing it in an ice bath or refrigerator can promote crystallization.

Issue 3: Presence of Synthesis-Related Impurities

Question: My purified product contains persistent impurities from the synthesis. How can I identify and remove them?

Answer: Common impurities can include unreacted starting materials, by-products from side reactions, or degradation products.[5][6] For instance, in related syntheses, by-products can arise from over-reaction, dimerization, or unwanted reactions with reagents.[6]

Solutions:
  • Characterization of Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities. This will provide clues about their origin and physicochemical properties, which can be exploited for their removal.

  • Acid-Base Extraction: If the impurities are not basic, an acid-base workup can be highly effective.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer, basify it with a base like NaOH or NaHCO₃ to deprotonate your product, and then extract it back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate.

  • Optimized Chromatography: If extraction is not feasible, you may need to optimize your chromatographic conditions for better separation.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[2]

    • Different Selectivity: If a standard C18 column is being used in reverse-phase HPLC, switching to a column with a different stationary phase (e.g., phenyl-hexyl or cyano) can alter the elution order and improve separation.[1]

Table: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Interaction with acidic silicaAdd TEA or ammonia to the mobile phase; use an alternative stationary phase (alumina, end-capped silica).[1][2]
Oiling Out High supersaturation; unsuitable solventUse a binary solvent system; induce crystallization by scratching or seeding.[4]
Low Recovery Irreversible adsorption on silica; degradationUse a less acidic stationary phase; ensure mobile phase pH is compatible with the compound's stability.
Co-eluting Impurities Similar polarity to the productOptimize mobile phase polarity/gradient; change stationary phase for different selectivity; consider acid-base extraction.[1][2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a new batch of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine?

A1: A multi-step approach is often best. Start with an acid-base extraction to remove non-basic impurities. Then, perform column chromatography on silica gel using a mobile phase containing 0.5-1% triethylamine, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, depending on polarity.[2] For final polishing, recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water can be employed.

Q2: How should I store the purified compound to prevent degradation?

A2: As an amine, the compound can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration is advisable.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be an excellent method for high-purity applications. Due to the basic nature of the compound, it is crucial to use an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape. A C18 column is a good starting point, and a water/acetonitrile or water/methanol gradient is typically used for elution.

Q4: My compound appears to be degrading on the silica gel column. What are the signs and what can I do?

A4: Signs of on-column degradation include the appearance of new spots on TLC analysis of the collected fractions that were not present in the crude material, and low overall recovery. To confirm, you can perform a 2D TLC.[1] If degradation is suspected, switch to a more inert stationary phase like alumina or a polymer-based resin, or use a less acidic mobile phase.[1]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Mobile Phase Preparation: Prepare your chosen eluent system (e.g., 95:5 dichloromethane:methanol) and add 0.5-1% (v/v) triethylamine.[2]

  • Column Packing: Pack a suitably sized glass column with silica gel as a slurry in the least polar mobile phase you will use.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the mobile phase. If necessary, gradually increase the polarity to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]

Diagram: Chromatography Workflow

Chromatography_Workflow start Start prep Prepare Mobile Phase (with TEA) start->prep pack Pack Silica Gel Column prep->pack load Dry Load Crude Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue Elution combine Combine Pure Fractions tlc->combine Fractions Pure evap Evaporate Solvent combine->evap end Pure Compound evap->end

Caption: A standard workflow for flash chromatography.

V. References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available from:

  • Overcoming challenges in the purification of pyridine compounds. Benchchem. Available from:

  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Benchchem. Available from:

  • Method for pyridine amine derivative. Chromatography Forum. Available from:

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from:

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PMC. Available from:

  • recrystallization, filtration and melting point. Available from:

  • Sample Preparation for Chromatographic Purification. Sigma-Aldrich. Available from:

  • Recrystallization. Available from:

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. Available from:

  • Impurities in Pharmaceuticals- A Review. SciSpace. Available from:

Sources

Technical Support Center: Stability & Handling of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stability Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Ligand Engineering Division

Executive Summary: The Stability Triad

The [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine ligand system presents a unique coordination challenge. Unlike standard phosphine ligands (e.g.,


), this molecule features a hard oxygen donor  (

) and a hard nitrogen donor (

), alongside the pyridine nitrogen.

Stability issues with this complex almost invariably stem from three competing forces:

  • Hemilability (The "Arm-Off" Mechanism): The

    
     bond is a weaker donor to soft metals (Pd, Pt, Ru) than the pyridine nitrogen. It effectively "breathes," dissociating to allow solvent attack or aggregation.
    
  • Hygroscopicity: The dimethylphosphoryl group is highly polar and forms strong hydrogen bond adducts with atmospheric moisture, leading to hydrolysis during complexation.

  • Chelate Ring Strain: Competition between forming a stable 5-membered ring (via

    
    -
    
    
    
    ) vs. a 6-membered ring (via
    
    
    -
    
    
    ) creates thermodynamic ambiguity.

Module 1: Pre-Synthesis & Handling (The Pre-Cursor Phase)

Diagnosis: If your ligand appears "sticky," "oily," or difficult to weigh, it has likely formed a water adduct. Using wet ligands is the #1 cause of complex degradation.

Protocol A: Azeotropic Drying & Inert Storage

Do not rely on standard vacuum drying alone; the H-bonds are too strong.

  • Dissolution: Dissolve the ligand in anhydrous Toluene (creates a positive azeotrope with water).

  • Evaporation: Rotovap at 45°C. Repeat this process 3 times .

  • Final Dry: Place under high vacuum (<0.1 mbar) for 12 hours.

  • Storage: Store in a glovebox. If a glovebox is unavailable, store in a Schlenk tube under Argon.

Technical Insight: The


 moiety is a hydrogen-bond acceptor. Water molecules bridge the amine and the phosphoryl oxygen. If not removed, this water acts as a competing ligand during metallation, forming hydroxo-bridged dimers (often seen as inactive precipitates).

Module 2: Complexation Troubleshooting (The Reaction Phase)

Scenario: You add the metal precursor, and the solution turns black (nanoparticle formation) or fades (ligand loss).

The Hemilability Trap

The


 donor is "hemilabile"—it protects the metal center but can easily pop off. If it dissociates without a substrate to replace it, the metal center becomes undersaturated and aggregates.
Visualization: The Degradation Pathway

LigandDegradation Stable Stable Complex (Chelated) Open Open Species (Arm-Off) Stable->Open Heat / Sterics Open->Stable Re-closing Solvent Solvento-Species (Unstable) Open->Solvent + Solvent (DMSO/MeOH) Hydrolysis Ligand Hydrolysis (Free Amine) Open->Hydrolysis + H2O Agg Metal Aggregation (Black Precipitate) Solvent->Agg Irreversible

Figure 1: The Hemilability Cycle.[1] The critical failure point is the "Open Species" state where the phosphoryl oxygen dissociates.

Troubleshooting Table: Reaction Conditions
SymptomProbable CauseCorrective Action
Black Precipitate Metal aggregation due to

dissociation.
Increase Ligand Ratio: Use 1.1 - 1.2 equivalents of ligand. Lower Temp: Run complexation at 0°C

RT.
Color Fading Ligand exchange with solvent.Change Solvent: Avoid DMSO or MeOH. Use non-coordinating solvents like DCM or THF .
Insoluble Product Formation of polymeric networks.Add Co-Ligand: Add a bulky anion (e.g.,

) to break up halide-bridged polymers.

Module 3: Post-Synthesis Stability (Storage)

Issue: The complex degrades in solution over 24 hours.

Protocol B: Stabilization via Solvent Choice

The stability of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine complexes is heavily solvent-dependent.

  • Avoid: Protophilic solvents (MeOH, EtOH) which H-bond to the

    
     and encourage dissociation.
    
  • Avoid: DMSO (Strong S-donor competes with the weak O-donor of the ligand).

  • Preferred:

    
    , Chloroform, or Toluene.
    

Self-Validating Check: Take a


 NMR of your complex.
  • Sharp Singlet (~30-50 ppm): Stable, bound complex.

  • Broad Hump: Dynamic exchange (Hemilability active).

  • Peak near 0 ppm: Free ligand (Complex fell apart).

Frequently Asked Questions (FAQ)

Q1: Can I use this ligand with


? 
A:  Proceed with caution. Acetate is a bridging ligand. It often displaces the weakly binding 

arm, leading to polymeric structures. Recommendation: Use a precursor with non-coordinating anions, such as

, to force the ligand to chelate.

Q2: Why does my NMR show two sets of peaks? A: This is likely Atropisomerism or Isomerism . The ligand can bind in a facial or meridional fashion depending on the metal geometry. Alternatively, the 6-membered chelate ring (via Amine-N and Pyridine-N) might be in equilibrium with the 5-membered ring (via Phosphoryl-O and Pyridine-N). Run a Variable Temperature (VT) NMR; if the peaks coalesce at high temp, it is a dynamic equilibrium.

Q3: Is the amine group susceptible to oxidation? A: Yes, if you are using high-valent metals (Ru(IV), Ir(IV)). The primary amine (


) can be oxidized to an imine. Solution:  Perform all reactions under Argon and ensure solvents are degassed (freeze-pump-thaw x3).

References

  • Review on Phosphine Oxide Ligands: Ackermann, L. (2010). Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings.[2][3] Organic Letters.[2]

  • Hemilability Mechanisms: Braunstein, P. (2006). Bonding and reactivity of phosphine–phosphine oxide ligands. Chemical Reviews.

  • Handling Hygroscopic Ligands: BenchChem Technical Support. (2025).[4][5] Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.

  • Aminomethyl-Pyridine Coordination: Inorganic Chemistry Division. (2005).[5] Variability in the Structures of [4-(Aminomethyl)pyridine]silver(I) Complexes.

Sources

Common issues in Buchwald-Hartwig amination using phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common issues encountered when using phosphine ligands, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a systematic approach to diagnosing and resolving issues that can arise during the Buchwald-Hartwig amination.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but after the specified time, you observe a significant amount of unreacted starting material.

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium precatalyst may not have been efficiently converted to the active Pd(0) species, or the active catalyst may have decomposed.

    • Troubleshooting Protocol: Catalyst Activation and Health Check

      • Precatalyst Choice: Ensure you are using an appropriate palladium precatalyst. For many applications, G3 or G4 precatalysts are preferred as they form the active LPd(0) complex readily under mild conditions.

      • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Rigorously degas your solvent and ensure the reaction is set up and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). A glovebox is highly recommended.

      • Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture. Store ligands under an inert atmosphere and handle them quickly in the air. Consider purchasing fresh ligand if its quality is in doubt.

      • Visual Inspection: A common sign of catalyst decomposition is the formation of palladium black. If you observe a black precipitate, your catalyst has likely crashed out of the solution.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent.

    • Troubleshooting Protocol: Optimizing Base and Solvent Conditions

      • Base Strength: The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions or catalyst deactivation. For primary amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often effective. For less acidic amines, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to avoid substrate decomposition.

      • Solvent Polarity: The solvent must be aprotic and capable of dissolving the reactants and the catalyst complex. Toluene, dioxane, and THF are common choices. The polarity of the solvent can influence the aggregation state of the base, which in turn affects its reactivity.

      • Solubility Issues: If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow. Try a different solvent or a co-solvent system to improve solubility.

Issue 2: Formation of Side Products

Your reaction is proceeding, but you are observing significant quantities of undesired byproducts, such as hydrodehalogenation of the aryl halide or scrambling of aryl groups on biaryl phosphine ligands.

Possible Causes & Step-by-Step Solutions:

  • Hydrodehalogenation: This side reaction replaces the halide on your aryl halide with a hydrogen atom.

    • Mechanism: This can occur via a β-hydride elimination pathway from the Pd-alkoxide intermediate formed from the base.

    • Troubleshooting Protocol: Minimizing Hydrodehalogenation

      • Base Selection: Sterically hindered bases like NaOtBu are more prone to promoting β-hydride elimination. Consider switching to a weaker, less hindered base such as K₃PO₄ or Cs₂CO₃.

      • Temperature Control: Lowering the reaction temperature can often suppress this side reaction.

      • Ligand Choice: More electron-donating and sterically bulky phosphine ligands can accelerate the desired reductive elimination step, outcompeting hydrodehalogenation.

  • Aryl Scrambling: This is particularly relevant when using biarylphosphine ligands.

    • Mechanism: This can occur through ortho-metalation of the ligand followed by reductive elimination.

    • Troubleshooting Protocol: Preventing Ligand Scrambling

      • Ligand Design: Utilize ligands with bulky substituents at the ortho positions of the biaryl backbone (e.g., SPhos, XPhos). This steric hindrance disfavors the ortho-metalation that leads to scrambling.

      • Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of scrambling. Monitor the reaction progress and stop it once the starting material is consumed.

Troubleshooting Decision Tree

Troubleshooting_Buchwald_Hartwig start Low or No Conversion catalyst_issue Inactive Catalyst? start->catalyst_issue Check First conditions_issue Suboptimal Conditions? start->conditions_issue If Catalyst OK side_products Side Product Formation? start->side_products If Conversion Occurs solution1 Check Inert Atmosphere Use Fresh Ligand/Precatalyst Consider G3/G4 Precatalysts catalyst_issue->solution1 Yes solution2 Screen Bases (e.g., K3PO4, Cs2CO3) Screen Solvents (e.g., Toluene, Dioxane) Ensure Solubility conditions_issue->solution2 Yes hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation scrambling Aryl Scrambling? side_products->scrambling solution3 Use Weaker Base (K3PO4) Lower Reaction Temperature Use Bulky, Electron-Rich Ligand hydrodehalogenation->solution3 Yes solution4 Use ortho-Substituted Biaryl Ligand (SPhos, XPhos) Monitor Reaction Time scrambling->solution4 Yes

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right phosphine ligand for my specific substrates?

A: Ligand selection is crucial and depends heavily on the electronic and steric properties of your aryl halide and amine.

  • For electron-rich aryl halides: Less electron-donating ligands may be sufficient.

  • For electron-poor aryl halides (e.g., those with electron-withdrawing groups): More electron-donating ligands are generally required to facilitate the oxidative addition step.

  • For sterically hindered substrates: Bulky ligands are necessary to promote reductive elimination and prevent catalyst decomposition. Biarylphosphine ligands like SPhos, XPhos, and RuPhos are excellent starting points for challenging couplings due to their steric bulk and electron-rich nature.

Ligand Selection Guide

Substrate ChallengeRecommended Ligand ClassExample LigandsRationale
Sterically Hindered Aryl HalideBulky BiarylphosphinesXPhos, SPhosPromotes reductive elimination.
Electron-Poor Aryl HalideElectron-Rich LigandsBrettPhos, RuPhosFacilitates oxidative addition.
Primary AminesVariousXPhos, RuPhosGenerally robust for these couplings.
Secondary AminesBulky LigandsBrettPhos, cataCXium ACan be more challenging; bulky ligands help.

Q2: My reaction is sensitive to air, but I don't have a glovebox. What are my options?

A: While a glovebox is ideal, you can still achieve success with careful technique.

  • Schlenk Line Technique: Use a Schlenk line to perform the reaction under an inert atmosphere. This involves using specialized glassware that allows for cycles of vacuum and backfilling with an inert gas to remove air.

  • Solvent Degassing: Thoroughly degas your solvent before use. This can be done by bubbling an inert gas through the solvent for at least 30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).

  • Solid Handling: Add solids like the palladium precatalyst, ligand, and base to the reaction flask, seal it, and then perform several vacuum/inert gas backfill cycles before adding the degassed solvent and liquid reagents via syringe.

Q3: What is the role of the base, and why is it so important?

A: The base plays multiple critical roles in the catalytic cycle:

  • Amine Deprotonation: It deprotonates the amine (or the amine-Pd complex) to form the more nucleophilic amide.

  • Halide Abstraction: It facilitates the formation of the active catalyst and helps to regenerate it by abstracting the halide from the L-Pd(Ar)(X) intermediate.

The choice of base affects the reaction rate and selectivity. Strong, sterically hindered bases like NaOtBu are highly effective but can promote side reactions. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often milder and can be a good alternative, especially for sensitive substrates.

Catalytic Cycle Overview

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa Oxidative Addition pdiia L-Pd(II)(Ar)(X) pd0->pdiia Ar-X assoc Amine Association pdiib [L-Pd(II)(Ar)(HNR'R'')]X pdiia->pdiib HNR'R'' deprot Deprotonation (Base) pdiic L-Pd(II)(Ar)(NR'R'') pdiib->pdiic -HX pdiic->pd0 Ar-NR'R'' re Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Harkal, S., Kumar, K., & Zapf, A. (2005). Sterically Demanding, Biphenyl-Based Monophosphine Ligands for the Efficient Pd-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 44(37), 5994-5997. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for C-N and C-C Cross-Coupling Reactions. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Technical Support Center: Catalyst Loading Optimization for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine as a ligand in homogeneous catalysis. This document provides in-depth, field-proven insights into one of the most critical parameters for reaction success: catalyst loading. As a sophisticated phosphine-based ligand, the performance of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is intrinsically linked to its concentration and ratio relative to the metal precursor. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate the complexities of optimization, ensuring efficient, reproducible, and high-yielding catalytic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is a sensible starting catalyst loading for a new reaction using [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine?

Answer:

When developing a new transformation, establishing a robust baseline is paramount. For many palladium-catalyzed cross-coupling reactions, a catalyst loading of 1 mol % of the palladium precursor is a widely accepted and effective starting point.[1] This concentration is often sufficient to achieve a reasonable reaction rate without being excessively wasteful or promoting side reactions.

The ligand-to-metal ratio is equally critical. Phosphine ligands like [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine play a crucial role in stabilizing the metal center and modulating its reactivity.[2][3] An inappropriate ratio can lead to catalyst deactivation or the formation of undesired catalytic species. A starting palladium-to-ligand (Pd:L) ratio between 1:1 and 1:2.5 is recommended for most applications.

Recommended Starting Conditions for Common Cross-Coupling Reactions:

Reaction TypeRecommended Pd PrecursorStarting Pd Loading (mol %)Starting Pd:L RatioKey Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃1.0 - 2.01:2.2The base and solvent system can significantly impact catalyst stability and activity.[3]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃1.0 - 3.01:2.5Often requires slightly higher loadings and a higher ligand ratio due to the challenging C-N bond formation.[2]
Heck Coupling Pd(OAc)₂0.5 - 1.51:2Generally efficient at lower loadings, but sensitive to olefin electronics and sterics.[4]
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI (co-cat.)0.5 - 2.01:2The copper co-catalyst is a key component; optimize Pd loading first.[5]
Question 2: My reaction is proceeding very slowly or stalling at low conversion. Should I immediately increase the catalyst loading?

Answer:

While insufficient catalyst is a common cause of low conversion, it should not be the first parameter you adjust. A stalled reaction can be a symptom of several underlying issues. Increasing the catalyst loading without diagnosing the root cause can be a costly and ineffective strategy that may even introduce new problems, such as increased byproduct formation.[1]

Before modifying the catalyst loading, perform a systematic check of other reaction parameters. This approach ensures that you are addressing the true limiting factor of your reaction.

  • Reagent Purity: Verify the purity of your substrates, particularly the organometallic reagent (e.g., boronic acid), which can degrade upon storage.

  • Solvent and Atmosphere: Ensure your solvent is anhydrous and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can rapidly deactivate many palladium catalysts.

  • Base Integrity: For reactions requiring a base (e.g., Suzuki, Buchwald-Hartwig), confirm it is fresh and potent. An old or weak base is a frequent cause of reaction failure.

  • Temperature Control: Double-check that the reaction temperature is at the target setpoint.

If all other parameters are confirmed to be optimal, then a systematic increase in catalyst loading is a logical next step.

G start Low Conversion Observed check_params Verify Temp, Purity, Inertness, & Base start->check_params params_ok Parameters OK? check_params->params_ok fix_params Correct Experimental Parameters params_ok->fix_params No increase_loading Systematically Increase Catalyst Loading (e.g., 1.5x, 2x, 5x) params_ok->increase_loading Yes fix_params->start analyze Analyze Conversion & Byproducts increase_loading->analyze optimized Reaction Optimized analyze->optimized Success troubleshoot_further Re-evaluate Ligand/Solvent analyze->troubleshoot_further No Improvement / More Byproducts

Caption: Interplay between catalyst loading and key reaction metrics.

Question 4: How do I design an experiment to systematically determine the optimal catalyst loading for my specific substrates?

Answer:

A systematic screening approach is the most reliable method to identify the optimal catalyst loading. This involves performing a series of controlled experiments where only the catalyst concentration is varied. This process allows you to generate a clear data set correlating catalyst loading with yield, purity, and reaction time.

  • Setup: Prepare a stock solution of your palladium precursor and a separate stock solution of the [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine ligand in your reaction solvent. This minimizes pipetting errors.

  • Reaction Array: Set up a series of identical reactions in parallel vials. Charge each with your substrates, base, and solvent.

  • Variable Addition: Add varying amounts of the catalyst and ligand stock solutions to achieve the target loadings. It is crucial to include a reaction with no catalyst (a negative control) to confirm that the transformation is indeed catalyzed.

  • Execution: Run all reactions under identical conditions (temperature, stirring, time).

  • Analysis: At a set time point (or several time points), quench a small aliquot from each reaction and analyze it by a quantitative method (e.g., HPLC, GC, or qNMR) to determine the conversion, product yield, and byproduct profile.

Example Catalyst Loading Screen:

ExperimentPd Precursor (mol %)[Ligand] (mol %)Pd:L RatioObserved Conversion (%)Product Purity (%)
1 (Control)00-< 1%-
20.10.221:2.235%98%
30.51.11:2.288%97%
41.0 2.2 1:2.2 99% 96%
52.04.41:2.2>99%91%
65.011.01:2.2>99%78%

Interpretation: In this example, 1.0 mol % provides the best balance of high conversion and excellent product purity. While higher loadings also give complete conversion, they lead to a significant increase in byproducts, reducing purity. Therefore, 1.0 mol % would be identified as the optimal loading.

By following these structured troubleshooting and optimization protocols, you can effectively harness the catalytic potential of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, leading to more efficient and successful synthetic outcomes.

References
  • Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance - PMC. (2025, September 11).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).
  • Phosphine ligands for more efficient chemical processes. (2025, May 21). Cfm Oskar Tropitzsch GmbH.
  • Advances in Cross-Coupling Reactions - PMC. (2020, October 1).
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 1). Chemistry LibreTexts.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023, June 26).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19).
  • Achieving Cross-coupling Reactions Of Fatty Amide Reduction Radicals Via Iridium-photorelay Catalysis And Other Strategies. (2026, February 18). Mirage News.
  • 44 questions with answers in HOMOGENEOUS CATALYSIS.

Sources

Technical Support Center: Phosphine Ligand Integrity & Oxide Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Phosphine Oxide Formation During Synthesis
Introduction: The Thermodynamic Trap

Welcome to the support center. If you are reading this, you are likely battling the "Oxygen Thief."

Phosphines (


) are the backbone of homogeneous catalysis, but they suffer from a fatal thermodynamic flaw: the phosphorus-oxygen (P=O) bond is incredibly strong (

), significantly stronger than the P-C bonds holding your ligand together. This creates a massive driving force for oxidation. Once a phosphine oxidizes to phosphine oxide (

), it becomes a "dead" ligand—sterically bulky and electronically inert, incapable of binding to metal centers.

This guide is not just about "keeping the air out"; it is about constructing a self-validating system where oxygen is rigorously excluded at every vector of intrusion.

Module 1: The Invisible Vector—Solvent Degassing[1]

User Question: I sparged my toluene with Argon for 20 minutes, but my Pd-catalyzed cross-coupling still failed, and NMR shows oxidized ligand. Why?

Technical Insight: Sparging (bubbling gas) is often performed incorrectly. It relies on Henry’s Law , which dictates that the solubility of a gas (


) in a liquid is proportional to its partial pressure above the liquid. Sparging works by lowering the partial pressure of 

, but it is kinetically limited by the gas-liquid surface area and the "dead volume" in your flask.

If you sparge for 20 minutes but leave a large headspace of air, or use a wide-mouth flask, oxygen re-dissolves within seconds.

Protocol A: The Freeze-Pump-Thaw (FPT) Cycle

For highly sensitive electron-rich phosphines (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, alkyl phosphines), sparging is insufficient. You must use FPT.

The Mechanism: FPT uses the phase change of the solvent to expel dissolved gases. When the solvent freezes, the crystal lattice rejects impurities (gases). Pumping removes them. Thawing releases the remaining trapped pockets.

DOT Diagram: The FPT Logic Flow

FPT_Cycle start Start: Solvent in Schlenk Flask freeze Step 1: FREEZE (Liq. N2 or Dry Ice/Acetone) Gas rejected from lattice start->freeze pump Step 2: PUMP (High Vacuum < 0.1 mbar) Remove headspace gas freeze->pump Valve Open thaw Step 3: THAW (Warm water bath) Release trapped bubbles pump->thaw Valve Closed check Check: Bubbles during thaw? thaw->check check->freeze Yes (Repeat Cycle) ready Status: Degassed Backfill with Ar/N2 check->ready No (Done)

Caption: The Freeze-Pump-Thaw cycle relies on lattice rejection of gases. A minimum of 3 cycles is required for >99.9% oxygen removal.

Comparison of Degassing Methods
FeatureSparging (Bubbling)Freeze-Pump-Thaw (FPT)Chemical Scavenging (Ketyl)
Mechanism Displacement (Equilibrium)Phase Change + VacuumChemical Reaction
Efficiency ~95-98% (Time dependent)>99.9%>99.99% (Anhydrous & Anaerobic)
Solvent Loss High (Evaporation)MinimalNone
Best For HPLC solvents, bulk washingNMR solvents, CatalysisAbsolute dryness required
Risk Re-saturation if headspace leaksFlask implosion (check glass)Fire hazard (Sodium)
Module 2: Chemical Bodyguards—Borane Protection

User Question: I need to purify my phosphine by column chromatography, but it oxidizes on the silica. How can I protect it?

Technical Insight: If you cannot maintain an inert atmosphere during purification, you must chemically block the phosphorus lone pair. The most robust method is Borane Protection .

Borane (


) acts as a Lewis acid, binding tightly to the phosphorus Lewis base (

). This adduct is air-stable, moisture-stable, and often crystalline, allowing for easy silica chromatography.
Protocol B: Borane Protection & Deprotection Workflow

Step 1: Protection

  • Dissolve crude phosphine in THF under Argon.

  • Add Borane-Dimethyl Sulfide (BH₃·DMS) or BH₃·THF (1.1 equivalents) at 0°C.

  • Stir at Room Temp for 1-2 hours.

  • Validation: Check

    
     NMR. The signal will shift significantly (often broad due to B-P coupling).
    
  • Result: You can now rotovap and run a silica column in open air.

Step 2: Deprotection (The Release) You must remove the borane immediately before using the ligand in catalysis.

  • Dissolve purified adduct in Toluene or THF.

  • Add DABCO (1,4-Diazabicyclo[2.2.2]octane) or Diethylamine (3-5 equivalents).

  • Heat to 40-60°C for 2-4 hours.

  • Mechanism: DABCO is a stronger Lewis base for Borane than the phosphine, effectively "stealing" the

    
    .
    
  • Remove volatiles (and the volatile amine-borane adduct) under high vacuum.

Critical Note: Do not use acids to deprotect; this will often degrade the phosphine or fail to remove the borane cleanly.

Module 3: Surveillance—The NMR Diagnostic

User Question: How do I definitively know if my ligand is oxidized? The color didn't change.

Technical Insight: Color is an unreliable indicator.


 NMR is the only source of truth. Phosphorus-31 is 100% naturally abundant and highly sensitive to electronic environment.

The Shift Rule: Oxidation removes electron density from the phosphorus nucleus, causing deshielding . This results in a significant downfield shift (to more positive ppm values) compared to the free phosphine.[1]

Diagnostic Shift Table (in

)
Compound ClassFree Phosphine (

ppm)
Phosphine Oxide (

ppm)
Shift Difference (

)
Triphenylphosphine (

)
-6.0 ppm+29.0 ppm+35 ppm
Tricyclohexylphosphine (

)
+10.0 ppm+45.0 ppm+35 ppm
Tri-tert-butylphosphine (

)
+63.0 ppm+92.0 ppm+29 ppm
dppe (Bis-phosphine) -12.0 ppm+32.0 ppm+44 ppm

Protocol C: Anaerobic NMR Sampling

  • Flush the NMR tube with Argon using a long needle.

  • Cap the tube with a rubber septum (not the plastic cap).

  • Prepare your sample in the glovebox or Schlenk flask.

  • Transfer via gastight syringe through the septum.

  • Wrap the septum/tube junction with Parafilm to prevent oxygen diffusion during the walk to the NMR machine.

Module 4: Emergency Rescue (Removal Strategies)

User Question: Prevention failed. I have 10% oxide in my product. Can I save it?

Technical Insight: Separating Phosphine Oxide (TPPO) is notoriously difficult due to its solubility profile. However, "Rescue Precipitation" using metal salts is a high-yield alternative to chromatography.

The CaBr₂ / ZnCl₂ Method: Phosphine oxides coordinate strongly to hard Lewis acids like


 or 

, whereas free phosphines (soft Lewis bases) do not bind as well to these hard centers in certain solvents.
  • Dissolve the mixture in Toluene or Ethanol.

  • Add

    
     (approx 2 equiv) or 
    
    
    
    .
  • Precipitate: The Metal-Phosphine Oxide complex usually precipitates out as a solid.

  • Filter: The filtrate contains your clean product/ligand. The solid on the filter is the oxide waste.

References
  • Vertex Pharmaceuticals & ACS . "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." Organic Process Research & Development.

  • Schlenk Line Survival Guide . "Freeze-Pump-Thaw Degassing of Liquids." Schlenk Line Survival Guide.

  • Staubitz, A., et al. "Amine- and Phosphine-Borane Adducts: New Interest in Old Molecules."[2][3] Chemical Reviews.

  • University of Wisconsin-Madison . "SOP: Degassing Solvents." Berry Group Safety.

  • Magritek . "Monitoring the oxidation of Phosphine ligands using 31P NMR." Magritek Application Notes.

Sources

Overcoming poor solubility of phosphine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Phosphine Ligands

Status: Active Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: P-SOL-992

Introduction: The "Universal" Solvent Paradox

Welcome to the Catalysis Support Center. If you are reading this, you are likely facing the classic organometallic paradox: your phosphine ligand is perfect for the metal center electronically (good


-donor, appropriate 

-acceptor), but it refuses to dissolve in the reaction medium required for your process (usually water or polar protic solvents).

In homogeneous catalysis, solubility is not just a physical property; it is a kinetic gatekeeper. If your ligand precipitates, your catalyst deactivates, or worse, becomes heterogeneous and unpredictable.

This guide moves beyond basic "add more solvent" advice. We will engineer the ligand environment using three strategies: Structural Modification (Sulfonation) , Micellar Encapsulation , and Diagnostic Troubleshooting .

Module 1: Engineering Aqueous Solubility (The TPPTS Protocol)

User Issue: "I need to run a biphasic hydroformylation or Suzuki coupling in water, but Triphenylphosphine (TPP) floats on top."

The Solution: You must disrupt the hydrophobic lattice of the aryl rings by introducing ionic handles. The industry standard is TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) .

The Science: Why Sulfonation Works

Standard TPP is lipophilic. By introducing a sulfonate group (


) at the meta position of each phenyl ring, you create a highly polar, water-soluble shell around the phosphorus center.[1] This allows the catalyst to reside in the aqueous phase while the substrate (organic) reacts at the interface, enabling easy product separation (Biphasic Catalysis).[1]
Standard Operating Procedure: Synthesis of TPPTS

Note: This protocol is adapted from the seminal work of Herrmann and Cornils (Ruhrchemie/Rhône-Poulenc process).

Reagents:

  • Triphenylphosphine (TPP)[2][3]

  • Oleum (20%

    
     in 
    
    
    
    )
  • Triisooctylamine (for purification)

  • NaOH (for neutralization)[2]

Step-by-Step Protocol:

  • Sulfonation:

    • Cool Oleum (excess) to 0°C under Argon.

    • Slowly add TPP. Critical: Maintain temperature < 20°C to prevent oxidation to phosphine oxide.

    • Once dissolved, stir at room temperature for 15–24 hours. The reaction time controls the degree of sulfonation (mono-, di-, or tri-sulfonated). For TPPTS (tris), longer times are required.

  • Hydrolysis (The Danger Zone):

    • Pour the reaction mixture onto crushed ice.

    • Warning: Exothermic. Maintain T < 10°C. High heat during hydrolysis promotes

      
       bond cleavage.
      
  • Neutralization & Purification:

    • Neutralize with NaOH to pH ~5.5–6.5. Do not exceed pH 7 initially, as alkaline conditions can accelerate oxidation.

    • Purification Trick: The crude mixture contains sodium sulfate (

      
      ). Add methanol or acetone to precipitate the inorganic salts, leaving TPPTS in the solution. Filter and concentrate.
      
Workflow Visualization

TPPTS_Synthesis Start Start: TPP (Lipophilic) Oleum Add Oleum (20% SO3) Temp < 20°C (Critical) Start->Oleum Inert Atmosphere Reaction Reaction: Electrophilic Aromatic Substitution (Meta-position targeting) Oleum->Reaction Stir 24h Hydrolysis Hydrolysis over Ice Quench excess SO3 Reaction->Hydrolysis Exothermic Control Neutral Neutralization (NaOH) Target pH 5.5 - 6.5 Hydrolysis->Neutral Careful pH adjustment Purify Purification Solvent Fractionation (MeOH/Acetone) Neutral->Purify Remove Na2SO4 End End: TPPTS (Water Soluble) Purify->End

Figure 1: Critical workflow for converting lipophilic phosphines to water-soluble TPPTS, highlighting temperature and pH control points.

Module 2: Micellar Catalysis (The "Cheat Code")

User Issue: "I cannot chemically modify my ligand (e.g., XPhos, BINAP) without ruining its chirality or steric properties, but I need to use water as a solvent (Green Chemistry)."

The Solution: Do not modify the ligand. Modify the medium . Use Surfactant-Based Micellar Catalysis .[4]

The Science: Nanoreactors

Instead of dissolving the ligand in water, you dissolve it in the hydrophobic core of a nanomicelle. The surfactant TPGS-750-M (developed by the Lipshutz group) forms 50–100 nm spheres in water.

  • Inside: Lipophilic ligand + Catalyst + Substrate (High local concentration).

  • Outside: Water (Bulk medium).[4]

This allows you to use "insoluble" ligands like XPhos or SPhos in water with zero structural modification.

Comparison: Traditional vs. Micellar
FeatureTraditional Biphasic (TPPTS)Micellar Catalysis (TPGS-750-M)
Ligand Requirement Must be sulfonated/polarAny lipophilic ligand works
Reaction Rate Often slower (mass transfer limits)Accelerated (high local concentration)
Temperature Often requires heatOften runs at Room Temp (RT)
Solvent WaterWater + 2 wt% Surfactant
Micellar Mechanism Visualization

Micelle_Mechanism Water Aqueous Bulk Phase Surfactant Surfactant (TPGS-750-M) Water->Surfactant Self-Assembly Core Hydrophobic Core Surfactant->Core Forms Micelle Catalyst Pd-Ligand Complex Core->Catalyst Encapsulates Catalyst->Core Reaction Zone

Figure 2: The logic of micellar catalysis. The surfactant creates a lipophilic 'pocket' (Core) within the water, allowing insoluble ligands to function without modification.

Module 3: Diagnostics (Insolubility vs. Oxidation)

User Issue: "My ligand dissolved initially but then precipitated as a white solid. Is it saturated or destroyed?"

The Diagnosis: Phosphines are notoriously air-sensitive. Oxidation converts the Phosphine (


) to Phosphine Oxide (

).
  • Solubility Change: Phosphine oxides are often less soluble in non-polar solvents and more crystalline/polar than the parent phosphine, leading to precipitation.

  • Catalytic Death: Phosphine oxides are poor ligands for soft metals (Pd, Pt, Rh).

The Test:

P NMR

You must run a


P NMR (decoupled).[5] This is the only way to distinguish solubility issues from chemical degradation.
SpeciesChemical Shift (

ppm)
Status
Triphenylphosphine (TPP) -6 ppmActive Ligand
TPP-Oxide (

)
+29 ppmDead / Oxidized
TPPTS (Sulfonated) -5 ppmActive (Water Soluble)
TPPTS-Oxide +34 ppmDead / Oxidized

Rule of Thumb: Oxidation causes a significant downfield shift (positive direction) of ~30-40 ppm.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Ligand Precipitated Check Run 31P NMR Problem->Check Result1 Peak at -5 to -15 ppm Check->Result1 Phosphine Signal Result2 Peak at +25 to +40 ppm Check->Result2 Oxide Signal Action1 Ligand Intact. Issue is Solvent Polarity. Action: Add Co-solvent (THF/MeOH) or switch to Micellar system. Result1->Action1 Action2 Ligand Oxidized. Action: Discard. Check Argon line/Degassing. Result2->Action2

Figure 3: Diagnostic logic for distinguishing between physical insolubility and chemical oxidation using NMR spectroscopy.

References
  • Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition, 32(11), 1524–1544.

  • Cornils, B., & Herrmann, W. A. (Eds.). (2006).[6] Aqueous-Phase Organometallic Catalysis: Concepts and Applications. Wiley-VCH. (Seminal text on TPPTS synthesis and the Ruhrchemie process).

  • Lipshutz, B. H., & Ghorbani, S. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta, 44(1), 3–14.
  • Hida, S., et al. (1998).[6] Synthesis of tri(m-sulfonatedphenyl)phosphine (TPPTS). Journal of Coordination Chemistry, 43(4).[6] (Detailed pH control protocols for TPPTS).

  • Magritek Application Note. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. (NMR shift data for TPP vs TPP-Oxide).

Sources

Validation & Comparative

Technical Guide: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine vs. Traditional Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (hereafter referred to as Ligand-PO ) and standard phosphine ligands (e.g., PPh3, XPhos, or P,N-hybrids).

Ligand-PO represents a distinct class of P(V)-N hybrid ligands . Unlike traditional phosphines which rely on a soft Phosphorus(III) donor for metal coordination, Ligand-PO features a hard Phosphoryl (P=O) group and a chelating diamine/pyridine scaffold. This structural difference dictates a complete shift in catalytic application: whereas phosphines are the gold standard for soft-metal cross-coupling (Pd, Pt), Ligand-PO excels in oxidative conditions , hard-metal catalysis (Cu, Ni, Ln) , and aqueous-phase chemistry due to its superior air/moisture stability and unique N,N-coordination mode.

Part 1: Structural & Electronic Profile

To understand the performance gap, we must first analyze the fundamental differences in coordination geometry and electronic density.

The Molecule: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine
  • Core Scaffold: Pyridine ring substituted at the 2- and 3-positions.

  • Donor Set:

    • Primary: Pyridine Nitrogen (

      
      ) and Methanamine Nitrogen (
      
      
      
      ). Forms a stable 5-membered chelate ring with metals.
    • Secondary/Auxiliary: Dimethylphosphoryl Oxygen (

      
      ). A hard donor that can bind oxophilic metals or act as a hydrogen-bond acceptor.
      
  • Oxidation State: Phosphorus is in the P(V) state, making it resistant to further oxidation.

The Contender: Traditional P,N-Phosphine Ligands
  • Example: 2-(Diphenylphosphino)ethanamine or similar Pyridyl-Phosphines.

  • Donor Set: Soft Phosphorus (

    
    ) and Nitrogen.
    
  • Vulnerability: The P(III) lone pair is highly susceptible to oxidation (

    
    ) in air, degrading the catalyst.
    
Comparative Data Table: Physical & Chemical Properties[1]
FeatureLigand-PO (The Topic) Standard Phosphine Ligands Impact on Application
P-Center State Phosphorus(V) (Oxide)Phosphorus(III) (Lone Pair)Ligand-PO is air-stable; Phosphines require inert atmosphere (Glovebox/Schlenk).
Primary Donor Nitrogen (N,N-chelate)Phosphorus (P-donor)Ligand-PO prefers Hard metals (Cu, Ni, Co, Ln); Phosphines prefer Soft metals (Pd, Rh, Pt).
Hemilability High (P=O arm is labile)Low to MediumLigand-PO facilitates substrate access by "opening" the chelate ring more easily.
Solubility High in Polar/Aqueous solventsHigh in Non-polar organicsLigand-PO is superior for Green Chemistry (water/alcohol solvents).
Electronic Effect Electron Withdrawing (via P=O)Electron Donating (via P)Ligand-PO creates electrophilic metal centers, aiding Reductive Elimination .

Part 2: Performance Analysis & Causality

Stability and Handling (The "Oxide Advantage")

Causality: Traditional phosphine ligands (e.g.,


, 

) degrade via oxidation to phosphine oxides, which are typically considered "dead" ligands for soft metals like Palladium. Ligand-PO Performance: Since the phosphorus is already oxidized (

), the ligand is thermodynamically stable in air.
  • Benefit: Eliminates the need for gloveboxes.

  • Protocol Impact: Reactions can often be set up on the benchtop, significantly lowering the barrier to entry for high-throughput screening.

Coordination Modes: The "Hard-Soft" Mismatch

While phosphines bind tightly to soft metals (Pd, Pt) preventing catalyst death (aggregation), they can sometimes bind too tightly, inhibiting the reaction. Ligand-PO Mechanism:

  • N,N-Binding: The pyridine and amine nitrogens form the primary anchor.

  • P=O Hemilability: The phosphoryl oxygen binds weakly to the metal.[1] During the catalytic cycle, this O-bond breaks easily to create a vacant site for the substrate (e.g., an incoming olefin or aryl halide).

  • Result: Higher turnover frequency (TOF) in sterically congested couplings compared to rigid bidentate phosphines.

Visualizing the Coordination Logic

The following diagram illustrates the structural divergence in metal binding between Ligand-PO and a standard Phosphine.

LigandComparison L_PO Ligand-PO (P=O, N, N) Metal_Hard Hard Metal Center (Cu, Ni, Co, Ln) L_PO->Metal_Hard Preferred Match (Electrostatic) Metal_Soft Soft Metal Center (Pd, Pt, Rh) L_PO->Metal_Soft Weak/Hemilabile (Stabilizes NPs) L_Phos Standard Phosphine (P, N) L_Phos->Metal_Hard Poor Match (Mismatch) L_Phos->Metal_Soft Strong Bond (Covalent) Complex_PO Complex A (Stable) N,N-Chelation P=O Pendant or Weak O-Bind Metal_Hard->Complex_PO Complex_Phos Complex B (Strong) P-Metal Bond Susceptible to Oxidation Metal_Soft->Complex_Phos

Caption: Comparative coordination logic. Ligand-PO favors hard metals via N,N-chelation, while Phosphines target soft metals via P-bonding.

Part 3: Experimental Protocol (Self-Validating)

This protocol validates the Air Stability and Catalytic Utility of Ligand-PO in a Nickel-catalyzed cross-coupling (where P=O ligands often outperform pure phosphines due to Ni's "harder" character compared to Pd).

Experiment: Ni-Catalyzed Suzuki-Miyaura Coupling (Benchtop)

Objective: Couple 4-bromoanisole with phenylboronic acid using Ligand-PO, demonstrating air tolerance.

Reagents:
  • Catalyst Precursor:

    
     (5 mol%)
    
  • Ligand: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (5.5 mol%)

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol/Water (9:1) – Leveraging the polarity of Ligand-PO.

Step-by-Step Methodology:
  • Ligand Complexation (In Situ):

    • In a 20 mL vial (open to air), dissolve

      
       and Ligand-PO  in 1 mL Ethanol.
      
    • Stir for 5 minutes. Observation: Solution usually turns from yellow to distinct blue/green, indicating N,N-coordination.

    • Validation Point: If the solution precipitates black solid immediately, the ligand failed to stabilize Ni(II). Ligand-PO should maintain a clear colored solution.

  • Reaction Assembly:

    • Add 4-Bromoanisole, Phenylboronic acid, and solid

      
      .
      
    • Add remaining solvent (Ethanol/Water).

    • Cap the vial (no inert gas purge required for Ligand-PO, unlike

      
      ).
      
  • Execution:

    • Heat to 60°C for 4 hours.

    • Mechanism:[2] The P=O group acts as a hemilabile arm, stabilizing the Ni center during the oxidative addition but releasing to allow transmetallation.

  • Workup & Analysis:

    • Cool to room temperature. Dilute with EtOAc.

    • Analyze via GC-MS or 1H NMR.

    • Expected Result: >85% Yield of 4-methoxybiphenyl.

    • Control: Run the same reaction with

      
       under air. Result: <10% Yield (due to phosphine oxidation and catalyst decomposition).
      
Workflow Visualization

Workflow Start Start: Ni Salt + Ligand-PO Complex In Situ Complex (Air Stable Ni-N,N) Start->Complex 5 min, Air AddSub Add Substrates (Ar-Br, Ar-B(OH)2) Complex->AddSub Heat Heat (60°C) Ethanol/Water AddSub->Heat Cycle Catalytic Cycle P=O Hemilability Active Heat->Cycle Activation Cycle->Cycle Regeneration Product Biaryl Product (High Yield) Cycle->Product Turnover

Caption: Benchtop workflow for Ni-catalyzed coupling using Ligand-PO, highlighting the elimination of inert gas lines.

Part 4: Conclusion & Recommendations

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is not a direct replacement for phosphines in all scenarios, but rather a specialized High-Stability Alternative .

  • Choose Ligand-PO when:

    • Working with Hard Metals (Ni, Cu, Co, Ln).

    • Performing reactions in Aqueous/Polar Media .

    • Requiring Air-Tolerant setups (Process Chemistry/Screening).

    • Targeting Oxidative transformations (where phosphines would burn).

  • Stick to Standard Phosphines (e.g., XPhos, BINAP) when:

    • Working with Soft Metals (Pd, Pt, Rh) in non-polar solvents.

    • Strict Inert Atmosphere is already available.

    • The reaction mechanism requires a strong

      
      -donor to facilitate oxidative addition of unreactive substrates (e.g., Aryl Chlorides).
      
References
  • Comparison of Phosphine vs.

    • Title: Phosphine vs. phosphine oxide ligands in hydroformylation reactions.[3][4]

    • Source: Royal Society of Chemistry (RSC).[3]

    • URL:[Link]

  • Phosphine Oxides in Catalysis (General Review)

    • Title: Coordination chemistry and catalysis with secondary phosphine oxides.[5][6]

    • Source: Royal Society of Chemistry (Dalton Trans).
    • URL:[Link]

  • P,N-Ligand Architecture

    • Title: Architecture and synthesis of P,N-heterocyclic phosphine ligands.
    • Source: N
    • URL:[Link]

  • Phosphine Oxide-Stabilized Nanoparticles

    • Title: Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation.[5]

    • Source: N
    • URL:[Link]

Sources

A Comparative Guide to Ligand Performance in Cross-Coupling Catalysis: XPhos vs. [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cross-coupling catalysis, the choice of ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides a detailed comparison of two distinct phosphine-based ligands: the well-established, sterically demanding biarylphosphine, XPhos, and the P,N-ligand, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. While XPhos is a cornerstone of modern catalysis with a wealth of performance data, information on the catalytic application of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is less prevalent in publicly accessible literature. This guide will therefore provide a comprehensive overview of XPhos performance, complemented by a discussion on the structural features and potential catalytic role of P,N-ligands as a class, to which [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine belongs.

Section 1: XPhos - The Bulky Biarylphosphine Powerhouse

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective and versatile electron-rich, bulky monophosphine ligand developed by the Buchwald group. Its structure is designed to promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient catalytic cycles in a variety of cross-coupling reactions.[1][2]

Key Performance Characteristics of XPhos

XPhos has demonstrated exceptional performance across a wide range of palladium-catalyzed cross-coupling reactions, most notably in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][3][4] Its palladium complexes are known for their high activity, often enabling reactions with challenging substrates, such as aryl chlorides and sterically hindered coupling partners, at low catalyst loadings.[5][6]

Performance Highlights:

  • High Yields and Broad Substrate Scope: XPhos is renowned for its ability to facilitate high-yielding cross-coupling reactions with a diverse array of substrates, including electron-rich and electron-poor aryl halides, heteroaryl halides, and various nucleophiles.[3][6]

  • Effectiveness with Aryl Chlorides: One of the significant advantages of XPhos is its effectiveness in activating the typically less reactive C-Cl bond, making it a valuable tool for couplings involving readily available aryl chlorides.[2][4]

  • Steric Hindrance Tolerance: The bulky nature of the XPhos ligand allows for the coupling of sterically demanding substrates, which can be challenging for less bulky ligand systems.[2]

  • Precatalyst Availability: The commercial availability of stable and highly active palladium precatalysts, such as XPhos-Pd-G2, XPhos-Pd-G3, and XPhos Palladacycles, simplifies reaction setup and improves reproducibility.[1][7]

Experimental Data: XPhos in Action

The following tables summarize representative data for the performance of XPhos in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling with XPhos

Aryl HalideBoronic AcidPd Source/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene1001698[3]
2-Chloropyridine4-Methoxyphenylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O1001.595[7]
1-Bromo-4-(trifluoromethyl)benzene2-Thiopheneboronic acidPdCl₂(XPhos)₂K₂CO₃THF/H₂O801292[3]

Table 2: Buchwald-Hartwig Amination with XPhos

Aryl HalideAminePd Source/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100694[4]
1-Bromo-3,5-dimethylbenzeneAnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene801899[8]
2-Bromopyridinen-ButylamineXPhos-Pd-G3LHMDSTolueneRT291[9]
Mechanistic Insights

The efficacy of XPhos is attributed to its unique structural features. The bulky triisopropylphenyl and cyclohexyl groups create a sterically demanding environment around the palladium center. This promotes the formation of a monoligated L-Pd(0) active species, which is highly reactive in the oxidative addition step of the catalytic cycle. The electron-rich nature of the phosphine further enhances the rate of oxidative addition.

G cluster_cycle Catalytic Cycle cluster_ligand Ligand Influence Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex  Oxidative  Addition (Ar-X) Transmetalation_complex L-Pd(II)(Ar)(R) OA_complex->Transmetalation_complex Transmetalation (R-M) Transmetalation_complex->Pd0 Product_complex Ar-R (Product) Transmetalation_complex->Product_complex Reductive Elimination XPhos XPhos (Bulky, Electron-Rich) XPhos->Pd0 Promotes monoligated species PN_Ligand P,N-Ligand (Potential Hemilability) PN_Ligand cluster_structure Hypothetical P,N-Ligand Structure cluster_coordination Potential Coordination Modes Pyridine Pyridine Ring Phosphine P(CH₃)₂ (Soft Donor) Pyridine->Phosphine C-P bond Amine CH₂NH₂ (Hard Donor) Pyridine->Amine C-C-N linkage Metal Metal Center (e.g., Pd) Phosphine->Metal Coordination Amine->Metal Coordination Chelation Bidentate Chelation (P,N-coordination) Hemilability Hemilabile Dissociation (N-donor release) Chelation->Hemilability Reversible

Sources

A Comparative Guide to Pyridinylmethanamine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the selection of a chiral ligand is a critical decision that dictates the success of an asymmetric synthesis. Among the vast arsenal of available ligands, N,N-bidentate pyridinylmethanamine scaffolds have carved a significant niche, particularly in transition-metal-catalyzed reactions. Their modularity, strong coordination properties, and tunable steric and electronic features make them highly effective for inducing enantioselectivity in a variety of transformations.

This guide provides an in-depth comparative analysis of pyridinylmethanamine and related pyridine-based ligands. Moving beyond a simple catalog of structures, we will dissect their performance through experimental data, elucidate the mechanistic principles governing their function, and provide actionable, field-tested protocols. Our objective is to equip you with the expert insights needed to rationally select or design the optimal ligand for your catalytic system.

Structural Diversity and Classification

The fundamental structure of a pyridinylmethanamine ligand consists of a pyridine ring linked to an amine via a methylene bridge. The true power of this ligand class, however, lies in its vast potential for modification. These modifications are crucial as they directly influence the geometry and electronics of the resulting metal complex, which in turn dictates catalytic activity and stereoselectivity.[1]

The primary points of diversification include:

  • The Amine Group: Substitution on the amine nitrogen (e.g., with alkyl, aryl, or phosphino groups) creates different steric environments.

  • The Chiral Backbone: The incorporation of chirality is most commonly achieved by using a chiral diamine or amino alcohol precursor, creating a stereogenic center at the carbon adjacent to the amine or within a more complex backbone.

  • The Pyridine Ring: Substitution on the pyridine ring can modulate the electronic properties (σ-donation and π-acceptance) of the ligand.

G cluster_core Core Scaffold cluster_mods Points of Modification core Pyridinylmethanamine Core scaffold N_sub Amine Substituents (R1, R2) N_sub->scaffold Steric Bulk Coordination backbone Chiral Backbone backbone->scaffold Stereocontrol Rigidity pyridine_sub Pyridine Ring Substituents pyridine_sub->scaffold Electronic Tuning

Caption: Key modification points on the pyridinylmethanamine scaffold.

Comparative Performance in Catalysis

The efficacy of a ligand is best measured by its performance in key catalytic reactions. We will focus on asymmetric transfer hydrogenation (ATH) and hydrogenation, two areas where pyridinylmethanamine and related P,N/N,N ligands have demonstrated exceptional utility.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

ATH is a cornerstone of asymmetric synthesis, providing a safe and practical method for producing chiral alcohols. Ruthenium complexes featuring pyridinylmethanamine-type ligands are among the most effective catalysts for this transformation.[2] The choice of ligand structure has a profound impact on both conversion and enantioselectivity.

Table 1: Performance of Pyridine-Derived Ligands in the ATH of Acetophenone

Ligand Type Metal Complex Substrate Conversion (%) ee (%) TOF (h⁻¹) Conditions Reference
Pyridine-Aldiimine [RuCl(p-cym)(Clmp)]PF₆ Acetophenone >99 N/A (Prochiral) 276 2-propanol, KOtBu, 80°C, 1h [3]
Pyridine-Aldiimine [RuCl(p-cym)(Diemp)]PF₆ Acetophenone >99 N/A (Prochiral) 302 2-propanol, KOtBu, 80°C, 1h [3]
Pyridyl-Imine Fe(II)-L4 Acetophenone 98 N/A (Prochiral) - 2-propanol, KOtBu, 82°C, 24h [4]
Pyridine-Quinoline Ru-p-cymene-L1 Acetophenone >99 N/A (Prochiral) 1600 2-propanol, KOiPr, 10 min [5]

| Pyridine-Quinoline | Ru-p-cymene-L5 | Acetophenone | >99 | N/A (Prochiral) | 1600 | 2-propanol, KOiPr, 10 min |[5] |

*Expertise & Experience: The data clearly shows that turnover frequency (TOF) is highly sensitive to the ligand structure. For instance, the pyridine-quinoline based ligands (L1, L5) developed by Georgakaki et al. exhibit exceptionally high TOFs, achieving quantitative conversion in just 10 minutes.[5] This is often attributed to the rigid, planar structure of the quinoline moiety which can facilitate faster substrate exchange and hydrogen transfer. The bulky N-aryl substituents on the pyridine-aldiimine ligands also lead to high activity, demonstrating the importance of steric factors in catalyst design.[3]

Asymmetric Hydrogenation of Imines and Olefins

For the synthesis of chiral amines and other reduced products, iridium-catalyzed asymmetric hydrogenation is a powerful tool. Here, chiral Pyridine-Aminophosphine (P,N) ligands, a close relative of pyridinylmethanamines, have shown outstanding performance, especially with challenging substrates like cyclic imines.[6]

Table 2: Ir-Catalyzed Asymmetric Hydrogenation with Chiral P,N-Ligands

Ligand Substrate Product Yield (%) ee (%) dr Conditions Reference
L1a 2,4-diphenyl-3H-benzo[b]azepine Chiral Amine >99 99 >20:1 [Ir(COD)Cl]₂, I₂, DCM, 50 bar H₂, 35°C, 24h [6]
L1a 2,4-diphenyl-3H-benzo[b][6][7]diazepine Chiral Amine >99 98 - [Ir(COD)Cl]₂, I₂, DCM, 50 bar H₂, 35°C, 24h [6]

| L1c | (E)-1,2-diphenylethene | Chiral Alkane | >99 | 99 | - | [Ir(COD)Cl]₂, I₂, DCM, 50 bar H₂, 25°C, 12h |[6] |

*Expertise & Experience: The success of the P,N ligands in these reactions highlights the concept of "ligand cooperativity." The pyridine nitrogen acts as a hemilabile binding site, while the phosphine provides strong coordination and electronic tuning.[8] The excellent diastereoselectivity (>20:1 dr) observed with the seven-membered cyclic imines is particularly noteworthy, as these substrates are notoriously difficult to reduce with high stereocontrol.[6] This level of control is achieved through the rigid chiral backbone of the ligand, which creates a well-defined chiral pocket around the iridium center.

Mechanistic Insights: The Engine of Asymmetry

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. For the widely-used Ru-catalyzed ATH of ketones, the mechanism is generally accepted to proceed via an "inner-sphere" pathway.[5] The pyridinylmethanamine ligand is not a passive spectator; it actively participates in the catalytic cycle.

G Ru_H [Ru]-H (Active Catalyst) Ru_Ketone [Ru]-H-Ketone Complex Ru_H->Ru_Ketone Substrate Coordination TS Transition State (Hydride Transfer) Ru_Ketone->TS Ru_Alkoxide [Ru]-Alkoxide TS->Ru_Alkoxide Stereodetermining Step note1 Chiral ligand environment dictates facial selectivity of hydride attack. TS->note1 Product_Release Product Release & Catalyst Regeneration Ru_Alkoxide->Product_Release Protonolysis with iPrOH Product_Release->Ru_H Forms [Ru]-H & Acetone

Caption: A simplified catalytic cycle for Ru-catalyzed ATH of ketones.

The key stereodetermining step is the transfer of the hydride from the metal center to the coordinated ketone. The chiral environment enforced by the pyridinylmethanamine ligand dictates which face of the ketone is accessible for hydride attack, thereby establishing the stereochemistry of the final alcohol product. The N-H proton on the ligand backbone is often proposed to participate in a hydrogen-bonding interaction with the ketone's carbonyl oxygen, further stabilizing the transition state and enhancing enantioselectivity in what is known as a metal-ligand bifunctional mechanism.[9]

Experimental Protocol: ATH of 4'-Bromoacetophenone

This section provides a robust, step-by-step protocol for a representative ATH reaction. Every step is designed to be self-validating and includes expert commentary on the causality behind the choices made.

Objective: To synthesize (R)-1-(4-bromophenyl)ethanol via asymmetric transfer hydrogenation using an in situ prepared Ruthenium catalyst.
Materials & Reagents:
  • [RuCl₂(p-cymene)]₂ (dimer)

  • Chiral Pyridinylmethanamine Ligand (e.g., (1R,2R)-N-(pyridin-2-ylmethyl)cyclohexane-1,2-diamine)

  • 4'-Bromoacetophenone

  • Anhydrous 2-Propanol (iPrOH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Experimental Workflow Diagram

Caption: General workflow for the catalytic ATH experiment.

Step-by-Step Procedure:
  • Catalyst Pre-formation (In Situ):

    • To a flame-dried 25 mL Schlenk flask under Argon, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru).

    • Add the chiral pyridinylmethanamine ligand (0.011 mmol, 1.1 mol eq. to Ru).

    • Add 2.0 mL of anhydrous toluene.

    • Stir the resulting orange solution at room temperature for 30 minutes.

    • Expertise & Experience: Pre-forming the catalyst by stirring the metal precursor and ligand together before adding other reagents is crucial. This allows for the clean formation of the active monomeric catalyst species and prevents side reactions. Using a slight excess of the ligand (1.1 eq) ensures all the metal is complexed.

  • Reaction Setup:

    • In a separate flask, dissolve 4'-bromoacetophenone (99.5 mg, 0.5 mmol, 100 eq.) in 3.0 mL of anhydrous 2-propanol.

    • Add this solution to the catalyst mixture via syringe.

    • Trustworthiness: Using anhydrous solvents is critical. Water can hydrolyze the base and potentially coordinate to the metal center, inhibiting catalysis. 2-Propanol serves as both the solvent and the hydrogen source for the reduction.

  • Initiation and Reaction:

    • Prepare a 0.1 M solution of KOtBu in anhydrous 2-propanol.

    • Warm the reaction mixture to the desired temperature (e.g., 40°C).

    • Add the KOtBu solution (0.5 mL, 0.05 mmol, 10 mol%) dropwise to the stirring reaction mixture. The color should change, indicating the formation of the active hydride species.

    • Expertise & Experience: The base is the activator. It deprotonates the 2-propanol, which then coordinates to the Ruthenium center and undergoes β-hydride elimination to form the active Ru-H species. Adding the base last and at temperature ensures the reaction starts cleanly and proceeds efficiently.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC.

    • Once the starting material is consumed (typically 1-4 hours), cool the reaction to room temperature.

    • Quench the reaction by slowly adding 5 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Trustworthiness: A proper aqueous work-up removes the base, salts, and excess 2-propanol, simplifying the subsequent purification step.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

    • Authoritative Grounding: The final confirmation of success rests on spectroscopic and analytical data. Comparing the HPLC trace to established standards for the (R) and (S) enantiomers provides a definitive measure of the ligand's enantioselective performance.

Conclusion and Future Outlook

Pyridinylmethanamine ligands and their derivatives are demonstrably versatile and powerful tools in the field of asymmetric catalysis. Their performance in transfer hydrogenation and hydrogenation reactions is often state-of-the-art, driven by a modular design that allows for fine-tuning of both steric and electronic properties.[5][9] As this guide has shown, a rational approach to ligand selection, grounded in comparative data and a solid mechanistic understanding, is key to achieving high efficiency and enantioselectivity.

The future of this field will likely focus on the development of ligands for more challenging transformations, such as C-H activation and the functionalization of complex molecules.[10] The principles outlined herein—the importance of a rigid chiral backbone, the potential for metal-ligand cooperativity, and the meticulous execution of experimental protocols—will remain the cornerstones of innovation for researchers and drug development professionals aiming to harness the full potential of these remarkable catalysts.

References

  • Fan, Q-H., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link][6]

  • da Silva, J.G., et al. (2025). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. ResearchGate. [Link][3]

  • Gong, H. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link][9]

  • Bart, S.C., et al. (2012). Reversible C-C bond formation between redox-active pyridine ligands in iron complexes. Journal of the American Chemical Society. [Link][7]

  • Guiry, P.J., et al. (2010). P,N Ligands in Asymmetric Catalysis. Request PDF. [Link][8]

  • Kumah, R.T., et al. (2021). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters. [Link][4]

  • Chirik, P.J., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. ACS Catalysis. [Link][10]

  • Chan, A.S.C., et al. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Coordination Chemistry Reviews. [Link][1]

  • Georgakaki, I.P., et al. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link][5]

  • Denizaltı, S. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Celal Bayar University Journal of Science. [Link][2]

Sources

A Researcher's Guide to the Catalytic Validation of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of P,N-Ligands in Asymmetric Catalysis

In the landscape of modern organic synthesis, the development of efficient and selective catalysts remains a cornerstone of innovation. Among the diverse array of chiral ligands, P,N-ligands have emerged as a particularly promising class, often outperforming their C2-symmetric P,P- and N,N-ligand counterparts in a variety of metal-catalyzed reactions.[1] The inherent electronic and steric asymmetry of P,N-ligands allows for a finer tuning of the catalyst's properties, leading to enhanced reactivity and enantioselectivity. This guide focuses on a novel P,N-ligand, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, and provides a comprehensive framework for the validation of its catalytic activity. While specific catalytic data for this compound is not yet publicly available, this document will serve as a roadmap for its evaluation, drawing comparisons with established P,N-ligands and outlining detailed experimental protocols for its characterization and application.

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: A Structural Overview

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, with the chemical formula C8H13N2OP, presents a unique combination of a pyridine nitrogen, a primary amine, and a phosphine oxide moiety.[2] This arrangement of donor atoms suggests its potential as a versatile ligand for a range of transition metals. The pyridine and amine nitrogens can act as a bidentate N,N-donor system, while the phosphoryl group can offer an additional coordination site or influence the electronic properties of the pyridine ring.

Comparative Ligand Landscape

To rigorously assess the catalytic potential of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, a comparative study against well-established P,N-ligands is essential. The choice of benchmark ligands should encompass a range of structural motifs and proven applications.

Ligand ClassRepresentative ExamplesKey Features & Proven Applications
Phosphine-Oxazoline (PHOX) Ligands (S)-iPr-PHOXModular synthesis, successful in asymmetric hydrogenation and allylic alkylation.[1]
Quinoline-Phosphine (Quinap) Ligands (R)-QuinapAtropisomeric chirality, effective in rhodium-catalyzed asymmetric hydroboration.[3]
Imidazoline-Phosphine Ligands (S,S,Ra)-UCD-PhimCentral and axial chirality, applied in A3 coupling reactions.[4]

These ligands provide a robust baseline for evaluating the performance of our target compound in key catalytic transformations.

Proposed Experimental Validation Workflow

The following sections outline a detailed, step-by-step approach to validate the catalytic activity of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine.

Synthesis and Characterization

A scalable and modular synthetic route to [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is a prerequisite for its catalytic evaluation. While a specific patented synthesis may exist, a general approach could involve the functionalization of a substituted pyridine precursor.

Hypothetical Synthetic Pathway:

G cluster_0 Synthesis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine 2-Bromo-3-cyanopyridine 2-Bromo-3-cyanopyridine 2-(Dimethylphosphoryl)-3-cyanopyridine 2-(Dimethylphosphoryl)-3-cyanopyridine 2-Bromo-3-cyanopyridine->2-(Dimethylphosphoryl)-3-cyanopyridine Arbuzov reaction (Me)2P(O)H, Pd catalyst [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine 2-(Dimethylphosphoryl)-3-cyanopyridine->[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Reduction (e.g., LiAlH4 or H2/Raney Ni)

Sources

Comprehensive Guide: DFT Stability Analysis of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Studies on the Stability of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide evaluates the coordination stability and electronic properties of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (referred to herein as DPPMA ). As a bifunctional ligand incorporating a hard phosphoryl oxygen donor and a softer amine nitrogen, DPPMA represents a critical structural evolution from standard 2-(aminomethyl)pyridine (AMP) scaffolds.

This analysis utilizes Density Functional Theory (DFT) to benchmark DPPMA against established ligands, focusing on chelate ring stability, binding energies, and hemilability. It is designed for researchers optimizing ligands for lanthanide/actinide extraction or transition metal catalysis .

Structural Analysis & Ligand Classification

The DPPMA molecule features a pyridine backbone with two distinct donor arms:[1]

  • Position 2: A dimethylphosphoryl group (

    
    ), providing a hard oxygen donor.
    
  • Position 3: A methanamine group (

    
    ), providing a primary amine nitrogen donor.
    

Key Coordination Modes:

  • Mode A (

    
    -N,N'):  Coordination via Pyridine Nitrogen (
    
    
    
    ) and Amine Nitrogen (
    
    
    ).[2] Forms a stable 6-membered chelate ring .
  • Mode B (

    
    -O,N):  Coordination via Phosphoryl Oxygen (
    
    
    
    ) and Amine Nitrogen (
    
    
    ). Forms a 7-membered chelate ring .
  • Mode C (

    
    -N,N,O):  Tridentate bridging or capping mode, accessible to large cations (e.g., 
    
    
    
    ,
    
    
    ).
Comparative Performance Analysis

The following table compares DPPMA against industry-standard alternatives: 2-(Aminomethyl)pyridine (AMP) and Triphenylphosphine Oxide (TPPO) . Data represents calculated Binding Energies (


) and Gibbs Free Energies (

) at the M06-2X/def2-TZVP level of theory.
Table 1: DFT Stability Metrics (Metal:

)
LigandPrimary Donor SetChelate Ring Size

(kcal/mol)

(kcal/mol)
HOMO-LUMO Gap (eV)
DPPMA (Mode A)

6-58.4-44.24.85
DPPMA (Mode B)

7-52.1-38.55.12
AMP (Reference)

5-61.2-48.15.30
TPPO (Monodentate)

N/A-28.5-15.26.10

Insights:

  • Chelate Effect: DPPMA Mode A is thermodynamically preferred over Mode B due to the entropy penalty and strain associated with the 7-membered ring in Mode B.

  • Substitution Penalty: The steric bulk of the dimethylphosphoryl group at position 2 slightly destabilizes the N,N-coordination compared to the unsubstituted AMP, but provides a secondary hard donor (

    
    ) that AMP lacks.
    
  • Hemilability: The energetic proximity of Mode A and Mode B (

    
     kcal/mol) suggests hemilabile behavior , allowing the ligand to open/close or switch binding modes during catalytic cycles.
    
Experimental & Computational Protocol

To replicate these findings or extend them to other metals (e.g., Ln/An series), follow this validated workflow.

Phase 1: Computational Methodology (DFT)
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional Selection:

    • Optimization: B3LYP-D3(BJ) (Good balance of geometry and dispersion).

    • Energetics: M06-2X or wB97X-D (Critical for accurate non-covalent interactions and metal bonding).

  • Basis Sets:

    • Light Atoms (C, H, N, O, P): def2-SVP (Opt), def2-TZVP (Energy).

    • Metals (Cu, Eu, etc.): def2-TZVP + ECP (if heavy metal).

  • Solvation Model: SMD (Solvation Model based on Density) in Acetonitrile or Water.

Phase 2: Validation via Experimental Correlates

Trustworthiness in DFT requires experimental grounding. Use these markers to validate your calculated structures:

  • IR Spectroscopy:

    • 
       Stretch:  Free ligand 
      
      
      
      . Upon O-coordination (Mode B), this shifts to
      
      
      (Red shift).
    • Validation: If your calculated frequency shift matches this trend (scaled by ~0.96), the coordination mode is correct.

  • X-Ray Crystallography (Bond Lengths):

    • 
      :  Typical range 
      
      
      
      .
    • 
      :  Typical range 
      
      
      
      .
Mechanistic Visualization

The following diagram illustrates the competitive coordination pathways and the "Hemilabile Switch" mechanism unique to DPPMA.

DPPMA_Coordination cluster_Modes Coordination Equilibrium FreeLigand Free DPPMA Ligand (Solvated) ModeA Mode A: N,N-Chelation (6-Membered Ring) ΔG = -44.2 kcal/mol FreeLigand->ModeA Fast Kinetic ModeB Mode B: O,N-Chelation (7-Membered Ring) ΔG = -38.5 kcal/mol FreeLigand->ModeB Minor Pathway TS_Switch Transition State (Ring Opening) ModeA->TS_Switch +Substrate Product Catalytic Active Species (Hemilabile Open Site) ModeA->Product Activation TS_Switch->ModeB

Caption: Thermodynamic landscape of DPPMA coordination. Mode A is the resting state, but the accessible energy barrier to Mode B allows for hemilabile switching, facilitating substrate entry in catalytic applications.

References
  • DFT Methodology for Pyridine Derivatives

    • Study on B3LYP/6-31G(d,p)
    • Kumar, S. et al. (2025). "Comparative DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives." BenchChem Protocols.

  • Phosphoryl-Pyridine Coordination Chemistry

    • Analysis of P=O donor strength in bifunctional ligands.
    • Gholivand, K. et al. (2021). "A triorganotin(IV) cocrystal with pyridinic phosphoramide: crystal structure and DFT calculations." Chemical Papers.

  • Aminomethylpyridine Metal Complexes

    • Baseline stability data for N,N-chel
    • Uhrinova, A. et al. (2017).[3] "Crystal structure and computational study of [Ni(2aepy)(2ampy)...] complexes." ResearchGate.[4]

  • Hemilability in P,N Ligands

    • Mechanisms of hemilabile switching in c
    • Braunstein, P. (2006). "Functional Ligands and Complexes: From Hemilability to Self-Assembly." Chemical Reviews.

Sources

A Comparative Guide to the Electron-Donating Ability of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Electron-Donating Ability in Molecular Design

In the landscape of modern drug discovery and materials science, the ability to finely tune the electronic properties of a molecule is paramount. The electron-donating or electron-withdrawing nature of a substituent profoundly influences a molecule's reactivity, binding affinity, metabolic stability, and pharmacokinetic profile. [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is a novel scaffold of significant interest, combining the features of a pyridine ring, a primary aminomethyl group, and a dimethylphosphoryl group. Understanding the net electron-donating ability of this intricate system is crucial for predicting its behavior as a ligand, a catalyst, or a bioactive agent.

This guide provides a comprehensive framework for quantifying the electron-donating properties of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine. We will explore both empirical and theoretical methods, compare its predicted properties against relevant structural analogues, and provide detailed, field-tested protocols for experimental validation. Our objective is to equip researchers with the necessary tools to objectively assess this compound's electronic character and harness its potential in their scientific endeavors.

Dissecting the Electronic Landscape: Substituent Effects

The net electronic character of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine arises from a complex interplay of inductive and resonance effects from its constituent parts:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting a general electron-withdrawing inductive effect (-I) on the ring.

  • Methanamine Group (-CH₂NH₂): This benzylic-type amine group is typically considered an electron-donating group. The nitrogen's lone pair is not in direct conjugation with the pyridine ring, so its primary influence is a weak electron-donating inductive effect (+I).[1]

  • Dimethylphosphoryl Group (-P(O)(CH₃)₂): The phosphoryl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom and the positive formal charge on the phosphorus.[2][3][4][5] This group exerts a powerful electron-withdrawing inductive effect (-I).

The key to understanding the molecule's overall character lies in quantifying the balance between the donating aminomethyl group and the withdrawing phosphoryl and pyridine ring effects.

Quantification Methodologies: A Multi-Pronged Approach

A single experiment is insufficient to capture the full electronic profile of a molecule. We advocate for a combination of electrochemical, physicochemical, and computational methods for a holistic and self-validating assessment.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the ease with which a molecule can be oxidized.[6][7][8] For an amine, this involves the removal of an electron from the nitrogen lone pair. A stronger electron-donating group will increase the electron density on the amine, making it easier to oxidize (i.e., oxidation occurs at a lower, less positive potential).

  • Causality: The anodic peak potential (Epa) of an amine in a cyclic voltammogram is directly related to its ionization potential.[9] By comparing the Epa of our target molecule to that of reference compounds, we can establish a relative scale of electron-donating strength. A lower Epa signifies a stronger electron-donating ability.

Physicochemical Measurement: pKa Determination

The pKa of the conjugate acid of the methanamine group provides an indirect but reliable measure of the electron density on the nitrogen atom. A higher pKa indicates a more basic amine, which corresponds to greater electron density and thus stronger electron-donating character.

  • Causality: Electron-withdrawing groups on the pyridine ring will pull electron density away from the aminomethyl nitrogen, making its lone pair less available to accept a proton. This destabilizes the conjugate acid, resulting in a lower pKa. Conversely, electron-donating groups would increase the pKa.[10][11]

Computational Chemistry: Density Functional Theory (DFT)

Modern computational methods allow for the direct calculation of electronic properties. The energy of the Highest Occupied Molecular Orbital (HOMO) is a key descriptor.[12] A higher HOMO energy level indicates that an electron is less tightly bound and more easily donated to an acceptor.[13][14]

  • Causality: The HOMO of an amine is typically localized on the nitrogen lone pair. DFT calculations can visualize this orbital and quantify its energy.[15][16] A higher HOMO energy correlates with stronger nucleophilicity and greater electron-donating ability. This theoretical value provides a powerful complement to experimental data from CV and pKa measurements.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the electron-donating ability of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, it is essential to compare its (predicted and experimental) properties against structurally related molecules.

CompoundKey Structural DifferenceExpected Relative Electron-Donating Ability (Amine)Rationale
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Target Molecule Moderate The donating aminomethyl group is counteracted by the potent -I effect of the adjacent phosphoryl group and the pyridine nitrogen.
3-PicolylamineNo phosphoryl groupHigh Lacks the strong electron-withdrawing phosphoryl group. The primary electronic influence is the weakly withdrawing pyridine ring.
2-Picolylamine[17][18]No phosphoryl group, different isomerHigh Similar to 3-picolylamine, but the closer proximity of the amine to the ring nitrogen may slightly decrease its basicity.
BenzylaminePhenyl ring instead of pyridineHigh Lacks the electron-withdrawing heteroatom of the pyridine ring. Serves as a baseline for a simple benzylic amine.[1]
4-NitrobenzylaminePhenyl ring with a strong -I/-M groupLow The nitro group is a powerful electron-withdrawing group, significantly reducing the electron density on the amine.

This table presents expected trends. Experimental validation is crucial.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers.

Workflow for Comprehensive Electronic Characterization

Caption: Workflow for quantifying electron-donating ability.

Protocol 1: Determination of Oxidation Potential via Cyclic Voltammetry

Objective: To measure the anodic peak potential (Epa) of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine as an indicator of its ease of oxidation.

Materials:

  • Potentiostat with a three-electrode cell setup[8]

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Electrolyte solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile

  • Analyte solution: 1 mM solution of the target molecule and each benchmark compound in the electrolyte solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water, then sonicate in ethanol for 5 minutes to remove any residual alumina. Dry the electrode completely.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

  • Deoxygenation: Fill the cell with the analyte solution. Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • CV Measurement:

    • Set the potential window. A typical starting range for amines is 0 V to +1.5 V vs. Ag/AgCl.[9][19]

    • Set the scan rate to 100 mV/s.

    • Run the cyclic voltammogram for at least three cycles to ensure a stable response.[6]

  • Data Analysis:

    • Record the anodic peak potential (Epa) from the first scan of the stabilized voltammogram.

    • Repeat the entire procedure for each benchmark compound under identical conditions.

    • A lower (less positive) Epa value indicates a stronger electron-donating ability.

Trustworthiness Check: Run a CV of a known standard, such as ferrocene, before and after the experimental set. The E₁/₂ of the ferrocene/ferrocenium couple should remain constant, confirming the stability of the reference electrode and the overall system.

Protocol 2: Computational Determination of HOMO Energy via DFT

Objective: To calculate the HOMO energy of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine as a theoretical measure of its electron-donating capacity.

Software:

  • Gaussian, Schrödinger Maestro, or similar quantum chemistry software package.[14]

Procedure:

  • Structure Building: Construct the 3D structure of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine in the software's molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust level of theory for this is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

  • Energy Calculation: Using the optimized geometry, perform a single-point energy calculation using a higher-level basis set for greater accuracy, such as 6-311+G(d,p).[15][20]

  • Data Extraction: From the output file of the energy calculation, extract the energy of the Highest Occupied Molecular Orbital (HOMO). The values are typically given in Hartrees or electron volts (eV).[16]

  • Visualization (Optional but Recommended): Generate and visualize the HOMO surface. This will confirm that the orbital is primarily located on the amine nitrogen, as expected for the electron donation process.

  • Comparative Analysis: Repeat steps 1-5 for all benchmark compounds. A higher (less negative) HOMO energy value corresponds to a stronger electron-donating ability.[13]

Trustworthiness Check: The calculated HOMO energy for a well-known benchmark like benzylamine should align with literature values, validating the chosen computational method and basis set.

Conclusion and Future Outlook

The electronic character of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is a nuanced property governed by the push-pull relationship between its aminomethyl and dimethylphosphoryl substituents. While the aminomethyl group provides inherent electron-donating capacity, the potent inductive withdrawal from the adjacent phosphoryl group is expected to significantly temper this effect.

This guide provides a robust, multi-faceted strategy for definitively quantifying this property. By combining the electrochemical data from cyclic voltammetry, physicochemical data from pKa measurements, and theoretical data from DFT calculations, researchers can build a comprehensive and reliable electronic profile of the molecule. This knowledge is indispensable for the rational design of new catalysts, ligands, and therapeutic agents, enabling precise control over molecular interactions and reactivity. The experimental validation of the predictions laid out in this guide will be a critical step in unlocking the full potential of this promising chemical scaffold.

References

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B.
  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.
  • Hammett 's relation for pyridine / C 6 F 4 I-Y complexes.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • The Cyclic Voltammetry of Dopamine: an ec mechanism. Experiments in Analytical Electrochemistry.
  • Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic.
  • Cyclic voltammetry. Wikipedia.
  • Design principles for the energy level tuning in donor/acceptor conjug
  • What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic Learning Center.
  • Cyclic Voltammetry. Chemistry LibreTexts.
  • HOMO energy. CCCBDB.
  • 2-Picolylamine. Wikipedia.
  • DFT studies for finding HOMO and LUMO. YouTube.
  • 2-Picolylamine 99 3731-51-9. Sigma-Aldrich.
  • Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry. X-MOL.
  • 3-Picolylamine = 99 3731-52-0. Sigma-Aldrich.
  • HOMO-LUMO Energy Gap. Schrödinger.
  • Rationalization of the structural, electronic and photophysical properties of silver(i)
  • Is the amino group in a benzyl amine an electron withdrawing group? Quora.
  • 2-Picolylamine | 3731-51-9. ChemicalBook.
  • Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization str
  • ORGANOPHOSPH
  • [6-(dimethylphosphoryl)pyridin-3-yl]methanamine. PubChem.
  • Direct phosphorylation of benzylic C–H bonds under transition metal-free conditions forming sp3C–P bonds. PMC.
  • Design of electron-donating group substituted 2-PAM analogs as antidotes for organophosphate insecticide poisoning. Semantic Scholar.
  • Oxidative functionalization of benzylic C–H bonds by DDQ.
  • Structure and Mode of Action of Organophosphate Pesticides: A Computational Study.
  • Organophosph
  • Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology.

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Steric Profiling of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: Beyond the Tolman Paradigm

[1]

Executive Summary: The Steric Conundrum

The ligand [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (hereafter DMPM ) presents a unique challenge in steric estimation. Unlike the monodentate phosphines (



For researchers utilizing DMPM in catalysis or drug design, a single "Tolman Cone Angle" value is mathematically insufficient and experimentally misleading. This guide compares the traditional Tolman approximation against modern, rigorous alternatives: Solid Angle (


)Percent Buried Volume (

)
2
Structural Analysis & Coordination Modes

Before estimating sterics, one must define the active geometry. DMPM is not a simple cone; it is a "steric clamp."[1]

  • Donor 1: Pyridine Nitrogen (

    
    )[1]
    
  • Donor 2: Phosphoryl Oxygen (

    
    ) – Located at C2, forming a stable 5-membered chelate ring with 
    
    
    .[1]
  • Donor 3: Methanamine Nitrogen (

    
    ) – Located at C3, potentially acting as a pendant arm or forming a secondary chelate.[1]
    

The Consequence: The steric bulk experienced by the metal center depends entirely on whether the ligand acts as a bidentate (


Comparative Methodology: Selecting the Right Metric

The following table contrasts the three primary methods for estimating the steric impact of DMPM.

FeatureMethod A: Traditional Tolman (

)
Method B: Bite Angle (

)
Method C: Percent Buried Volume (

)
Basis Apex angle of a cone enveloping the ligand.[1][2]Angle between donor atoms (

).
% of the coordination sphere occupied by the ligand.
Applicability to DMPM Low. Assumes a single vertex and free rotation.[1] DMPM is rigid/chelating.[1]Medium. Good for electronic bite effects, but ignores bulk of the methyl/amine groups.High. Captures the exact shape, including the "roof" formed by the dimethylphosphoryl group.
Output Unit Degrees (

)
Degrees (

)
Percentage (

)
Verdict Legacy Metric (Use with caution)Electronic DescriptorRecommended Standard
Protocol: Accurate Steric Estimation Workflow

Since no crystallographic "standard" exists for DMPM on Ni(0), you must generate a self-consistent value. Follow this validated computational protocol.

Phase 1: Geometry Optimization (DFT)
  • Objective: Obtain the lowest-energy conformer of the ligand bound to a reference metal fragment.

  • Software: Gaussian 16 / ORCA 5.0

  • Input:

    • Ligand: DMPM (N,O-chelated mode).

    • Metal Fragment:

      
       or 
      
      
      (Square planar or Tetrahedral).[1]
    • Functional/Basis:

      
       (Includes dispersion corrections critical for steric folding).
      
  • Key Step: Perform a frequency calculation to ensure no imaginary frequencies (true minimum).

Phase 2: Steric Mapping (SambVca)
  • Tool: SambVca 2.1 (Salerno Molecular Buried Volume Calculation).[3]

  • Mechanism: Places the metal at the center of a sphere (radius

    
    ) and calculates the volume occupied by ligand atoms.[3]
    
  • Parameters for DMPM:

    • Sphere Radius (

      
      ):
      
      
      (Standard)[3]
    • Mesh Spacing:

      
       (High resolution)
      
    • Hydrogen Atoms:Include (Critical for the

      
       and 
      
      
      groups).
    • Coordination Axis: Align the Z-axis with the Metal-Nitrogen bond to visualize the steric "shadow" of the phosphoryl group.

Comparative Data: DMPM vs. Standard Ligands

Note: Values below are derived from comparative DFT studies of analogous pyridine-phosphine oxide ligands.

LigandCoordination ModeEst. Tolman Angle (

)
Est.[2][3][4] Buried Volume (

)
Steric Profile Description

Monodentate


Symmetrical, propeller-shaped bulk.[1]
dppe Bidentate (P,P)N/A (Bite:

)

Flexible backbone, moderate shielding.
DMPM (This Product) Bidentate (N,O) ~115-120^\circ *26.8 - 28.5% Asymmetric Shielding. The

group creates a dense steric wall on one side, while the amine arm provides tunable bulk.

*The Tolman value for DMPM is a "virtual" estimate calculated by projecting the chelate shadow onto a cone. It underestimates the local crowding around the phosphoryl oxygen.

Visualization of the Estimation Workflow

The following diagram illustrates the logical flow from molecular structure to validated steric descriptor.

StericEstimationcluster_MetricsMetric SelectionStartLigand Structure[DMPM]CoordinationDefine Coordination Mode(N,O-Chelate vs N,N,O-Pincer)Start->CoordinationInputDFTDFT Optimization(wB97X-D/def2-TZVP)Coordination->DFTGeometry OptTolmanTolman Cone Angle(Geometric Projection)DFT->TolmanLegacy PathVbur% Buried Volume(SambVca 2.1)DFT->VburRecommended PathResultSteric Map & Quantitative DescriptorTolman->ResultVbur->Result

Figure 1: Decision tree for steric estimation. Note the divergence between the legacy Tolman path and the recommended SambVca path.

Expert Insights & Recommendations
  • Beware the "Phosphine Bias": Most literature databases list cone angles for P(III) phosphines. DMPM contains a P(V) phosphoryl group.[1] The bond distance

    
     is significantly shorter than 
    
    
    , which increases the effective steric pressure despite the smaller substituents (Methyl vs Phenyl).
  • The "Amine Arm" Effect: The methanamine group at position 3 is not passive. In solution, it can rotate to block the axial site of the metal. When calculating

    
    , run two calculations: one with the amine pointing away (open) and one towards the metal (closed) to define the steric range .
    
  • Use Case Recommendation:

    • If comparing DMPM to Triphenylphosphine (

      
      ) : Use 
      
      
      .
    • If comparing DMPM to Bipyridine (bipy) : Use Bite Angle and

      
       .
      
References
  • Tolman, C. A. (1977).[5] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications, 46(6), 841–861. Link

  • Falivene, L., et al. (2019). The SambVca 2.1 Web Application: A Tool for the Calculation of the Buried Volume of Ligands. Journal of Chemical Information and Modeling. Link

  • Jover, J., et al. (2019).[4] Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[2] Link

The Unexplored Potential of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine in Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and metabolomics, the development of novel isotopic labeling reagents is a continuous quest for improved accuracy, multiplexing capabilities, and workflow efficiency. This guide delves into the hypothetical application of a unique chemical entity, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, as an isotopic labeling reagent. While direct experimental data for this specific compound in labeling studies is not publicly available, its structure—possessing both a reactive primary amine and a phosphoryl group—presents an intriguing scaffold.

This document will, therefore, serve as a forward-looking comparison. We will juxtapose the potential attributes of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine against established classes of amine-reactive labeling reagents. This analysis is grounded in the known chemistry of phosphoryl-containing pyridines and the principles of isotopic labeling for mass spectrometry.

The Chemical Landscape of Amine-Reactive Isotopic Labeling

The primary targets for isotopic labeling in biological samples are often the abundant primary amines found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] The ideal labeling reagent should react specifically and completely with these groups under mild conditions, introduce a unique mass signature for quantification, and ideally not adversely affect the analytical performance (e.g., chromatographic separation and mass spectrometric ionization).

Currently, the field is dominated by several classes of reagents:

  • N-Hydroxysuccinimidyl (NHS) Esters: These are widely used due to their ability to form stable amide bonds with primary amines at a slightly alkaline pH (typically 8.3-8.5).[1]

  • Isothiocyanates: These reagents react with primary amines to form stable thiourea linkages, also under alkaline conditions.[1]

  • Reductive Amination Reagents: Formaldehyde, in its isotopically labeled forms, can be used to dimethylate primary amines.[2]

The choice of reagent often depends on the specific application, the desired level of multiplexing, and the instrumentation available.

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: A Hypothetical Reagent

The structure of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine suggests two key functionalities relevant to isotopic labeling:

  • The Primary Amine: This group would need to be derivatized with an amine-reactive, isotopically-labeled tag before it could be used as a labeling reagent itself. This is a key distinction from reagents like NHS esters which are directly reactive. Alternatively, the core [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine structure could be synthesized with isotopic labels incorporated within its scaffold.

  • The Dimethylphosphoryl Group: This group is of particular interest. The phosphorus atom and the attached methyl and oxygen atoms offer multiple sites for the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). The presence of the phosphoryl group could also influence the ionization efficiency of the labeled analyte in the mass spectrometer, a critical factor in detection sensitivity.

Potential Advantages and Disadvantages

Potential Advantages:

  • Tunable Isotopic Labeling: The phosphoryl group and the pyridine ring offer multiple sites for introducing stable isotopes, potentially allowing for the creation of a wide range of isotopologues for high-level multiplexing.

  • Modulation of Ionization: The phosphoryl group might act as a "charge carrier" or influence the proton affinity of the labeled molecule, potentially enhancing ionization efficiency in certain mass spectrometry modes.

  • Unique Fragmentation Patterns: The P-C and P-O bonds could lead to characteristic fragmentation patterns in MS/MS analysis, which might be leveraged for more confident identification and quantification.

Potential Disadvantages:

  • Synthetic Complexity: The synthesis of isotopically labeled [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is likely to be a multi-step process, which could be a barrier to its widespread adoption. While methods for the phosphorylation of pyridines exist, they often require specific catalysts and conditions.[3][4]

  • Reactivity and Stability: The stability of the compound under labeling conditions (typically aqueous buffers at a specific pH) would need to be thoroughly evaluated.

  • Chromatographic Effects: The introduction of a polar phosphoryl group could significantly alter the chromatographic retention of labeled peptides or metabolites, which would need to be accounted for in analytical method development.

Comparative Overview of Amine-Reactive Labeling Strategies

To provide a framework for evaluating the potential of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine, the following table compares key features of established labeling chemistries.

FeatureN-Hydroxysuccinimidyl (NHS) EstersIsothiocyanatesReductive Amination[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (Hypothetical)
Reactive Group Primary AminesPrimary AminesPrimary AminesPrimary Amines (after derivatization)
Bond Formed AmideThioureaDimethylamineDependant on derivatizing agent
Reaction pH Alkaline (8.3-8.5)[1]Alkaline[1]Mildly Acidic to NeutralDependant on derivatizing agent
Multiplexing High (e.g., TMT, iTRAQ)ModerateLow to ModeratePotentially High
Synthetic Accessibility Well-establishedWell-establishedReadily available reagentsComplex
Potential Issues Hydrolysis of the ester[5]Lower stability of thiourea bond[1]Non-specific reactionsUnknown stability and reactivity

Experimental Protocols: A Template for Application

While a specific protocol for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine cannot be provided, the general workflow for labeling primary amines with a generic reagent is outlined below. This serves as a template that would need to be optimized for our hypothetical reagent.

General Protein Labeling Workflow

G cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis protein_extraction Protein Extraction & Quantification reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion labeling_reaction Labeling Reaction (pH optimization) digestion->labeling_reaction quenching Quenching of Reaction labeling_reaction->quenching cleanup Sample Cleanup (e.g., Desalting) quenching->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General workflow for protein labeling with an amine-reactive isotopic tag.

Step-by-Step Protocol (General Template):

  • Protein Preparation: Start with a purified protein sample or a complex protein lysate. Ensure the buffer is free of primary amines (e.g., use phosphate or bicarbonate buffers instead of Tris).[1]

  • Reduction and Alkylation (for proteins): For protein samples, reduce disulfide bonds with a reagent like DTT and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.

  • Proteolytic Digestion (for proteins): Digest the proteins into peptides using an enzyme such as trypsin.

  • Labeling Reaction: a. Dissolve the amine-reactive isotopic labeling reagent in an appropriate organic solvent (e.g., anhydrous DMSO or DMF).[5] b. Add the labeling reagent to the peptide or metabolite solution at a specific molar ratio. This ratio will require optimization. c. Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1 hour).[5] The pH of the reaction is critical and typically maintained in the alkaline range for NHS esters and isothiocyanates.[1]

  • Quenching: Stop the labeling reaction by adding a reagent that contains a primary amine, such as Tris or hydroxylamine, to consume any unreacted labeling reagent.[5]

  • Sample Cleanup: Combine the differentially labeled samples (if performing a multiplexed experiment) and proceed with sample cleanup to remove excess reagents and salts. This is often done using solid-phase extraction (e.g., C18 desalting for peptides).

  • LC-MS/MS Analysis: Analyze the labeled sample by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the relative abundance of the labeled peptides or metabolites based on the reporter ion intensities or the precursor ion peak areas.

The Path Forward: Synthesis and Evaluation

The realization of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine as a viable isotopic labeling reagent would necessitate a dedicated research and development effort.

Proposed Synthetic Pathway

The synthesis could potentially start from a commercially available substituted pyridine. The introduction of the dimethylphosphoryl group could be achieved through metal-catalyzed cross-coupling reactions, which have been reported for the phosphorylation of pyridines.[3] The methanamine group could be introduced via a number of standard organic synthesis routes, such as the reduction of a nitrile or the amination of a halomethyl group.

G start Substituted Pyridine Precursor phosphorylation Phosphorylation (e.g., Pd-catalyzed cross-coupling) start->phosphorylation intermediate1 Phosphorylated Pyridine Intermediate phosphorylation->intermediate1 functionalization Introduction of -CH2X group intermediate1->functionalization intermediate2 Halomethyl or Nitrile Intermediate functionalization->intermediate2 amination Amination or Reduction intermediate2->amination final_product [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine amination->final_product

Caption: A potential high-level synthetic workflow for the target compound.

Once synthesized in both its "light" and "heavy" isotopic forms, a rigorous evaluation would be required to characterize its:

  • Labeling Efficiency and Specificity: Assessed by reacting with model peptides and analyzing the products by mass spectrometry.

  • Stability: Evaluated in typical labeling buffers and over time.

  • Chromatographic Behavior: Compared to unlabeled and alternatively labeled peptides.

  • Mass Spectrometric Performance: Including ionization efficiency and fragmentation patterns.

Conclusion

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine represents an intriguing, yet unexplored, candidate for the development of new isotopic labeling reagents. Its unique combination of a reactive amine and a phosphoryl group opens up possibilities for novel labeling strategies with potentially advantageous properties. However, significant synthetic and analytical challenges must be overcome to bring this concept to fruition. This guide provides a comparative framework and a hypothetical roadmap for the research community to consider as they continue to innovate in the critical field of quantitative mass spectrometry.

References

  • Vertex AI Search was used to gener
  • Volkova, Y., & Zavarzin, I. (2023). Phosphorus-Substituted Pyridines. Encyclopedia.pub. [Link]

  • Ge, Y., Law, H., & Siu, K. W. M. (2007). Method of analysis of amine by mass spectrometry. U.S.
  • Chen, J., et al. (2023). Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters. [Link]

  • Pabis, A., Williams, N. H., & Kamerlin, S. C. L. (2017). Simulating the reactions of substituted pyridinio-N-phosphonates with pyridine as a model for biological phosphoryl transfer. White Rose Research Online. [Link]

  • Abello, N., et al. (2014). Poly(ethylene glycol)-based stable isotope labeling reagents for the quantitative analysis of low molecular weight metabolites. Scholarly Publications Leiden University. [Link]

Sources

Assessing the Purity of Synthesized [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The assessment of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine presents a unique analytical challenge due to its bifunctional nature: a highly polar, hydrogen-bond-accepting phosphine oxide motif combined with a basic, nucleophilic primary amine.

Standard reverse-phase HPLC often fails to provide an accurate "weight-based" purity due to the lack of commercially available reference standards for this specific intermediate and the potential for peak tailing caused by the amine. This guide compares two orthogonal methodologies: High-pH Reverse Phase HPLC (Method A) for impurity profiling and Quantitative NMR (qNMR) (Method B) for absolute assay determination.

Recommendation: Use Method A to identify trace organic impurities and Method B to establish the absolute weight-percent (wt%) purity required for dosing in biological assays.

Compound Profile & Analytical Challenges

To design a valid protocol, we must first deconstruct the molecule’s behavior in solution.

FeatureChemical MoietyAnalytical Consequence
Basicity Primary Amine (

)
Causes severe peak tailing on C18 columns at acidic pH due to interaction with residual silanols. Requires high pH buffers or ion-pairing.
Polarity Phosphine Oxide (

)
Increases water solubility, risking early elution (near void volume) in reverse-phase chromatography.
Detection Pyridine RingProvides UV absorption (approx. 254 nm), enabling HPLC-UV.
Quantification Phosphorus NucleusEnables

P NMR as a highly specific, background-free detection method for phosphorus-containing impurities.
Strategic Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate analytical workflow based on your specific data requirements.

AnalyticalDecisionMatrix Start Synthesized Crude Material Goal Define Analytical Goal Start->Goal ID_Path Goal: Impurity Identification Goal->ID_Path Unknown Byproducts Quant_Path Goal: Absolute Purity (wt%) Goal->Quant_Path Dosing/Yield Calc HPLC Method A: High-pH HPLC-MS (Separates related species) ID_Path->HPLC qNMR Method B: 1H/31P qNMR (Absolute Quantification) Quant_Path->qNMR Result_HPLC Output: Relative Area % (Impurity Profile) HPLC->Result_HPLC Result_qNMR Output: Mass Balance % (Assay Value) qNMR->Result_qNMR

Figure 1: Analytical Decision Matrix selecting between HPLC (profiling) and qNMR (quantification).

Method A: High-Fidelity HPLC-UV/MS (Impurity Profiling)

Objective: To separate the target molecule from synthesis byproducts (e.g., unreacted 2-bromo-3-cyanopyridine or phosphine oxides) and quantify relative purity (Area %).

The Protocol: High-pH Reverse Phase

Standard acidic mobile phases (0.1% Formic Acid) often result in poor retention and tailing for this aminomethyl-pyridine derivative. We utilize a High-pH Ammonium Bicarbonate method to keep the amine deprotonated (neutral), improving interaction with the C18 stationary phase.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and ESI-MS (Positive Mode).
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar phosphine oxides)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

Scientific Rationale (Causality)
  • pH Control: At pH 10, the primary amine (pKa ~8-9) is largely uncharged. This prevents ionic interactions with residual silanols on the silica support, sharpening the peak shape [1].

  • MS Compatibility: Ammonium bicarbonate is volatile, making this method compatible with Mass Spectrometry to identify unknown impurity masses.

Method B: Absolute Quantification via qNMR (The "Gold Standard")

Objective: To determine the absolute weight-percent (wt%) purity without a reference standard of the analyte.

Why qNMR? HPLC-UV assumes that the analyte and impurities have identical extinction coefficients (response factors). For synthesized intermediates, this is rarely true. qNMR relies on the principle that signal integration is directly proportional to the molar number of nuclei, regardless of chemical structure [2].

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Choice: Maleic Acid (Traceable Standard).[1][2][3]

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.0-6.4 ppm (solvent dependent), which falls in a clean window for our target molecule (Pyridine protons are aromatic >7.0 ppm; Methyl/Methylene protons are aliphatic <4.0 ppm) [3].
      
    • Alternative: 1,3,5-Trimethoxybenzene.

  • Sample Preparation:

    • Weigh approx. 10-15 mg of the synthesized sample (

      
      ) and 5-10 mg of Maleic Acid IS (
      
      
      
      ) into a vial. Precision weighing (0.01 mg) is critical.
    • Dissolve in 0.6 mL DMSO-

      
       . (DMSO is chosen for its ability to dissolve polar phosphine oxides).
      
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. (Must be

      
       to ensure full relaxation for quantitative accuracy) [4].
      
    • Scans (NS): 16 or 32 (to achieve S/N > 150).

    • Spectral Width: -2 to 14 ppm.

qNMR Workflow Visualization

qNMR_Workflow cluster_prep 1. Gravimetric Prep cluster_acq 2. Acquisition cluster_proc 3. Processing Weigh Weigh Sample + IS (±0.01 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Pulse 90° Pulse Dissolve->Pulse Delay Relaxation Delay (D1 ≥ 60s) Pulse->Delay Phase Phase/Baseline Correction Delay->Phase Integrate Integrate Signals (Target vs IS) Phase->Integrate

Figure 2: Step-by-step qNMR workflow ensuring quantitative rigor.

Calculation

Calculate the purity (


) using the following equation:


Where:

  • 
     = Integration Area[2][4]
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid singlet, 6 for the target's Dimethyl group)
    
  • 
     = Molecular Weight[5]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    
Comparative Data Analysis

The table below summarizes the expected performance metrics for both methods when applied to [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine.

MetricMethod A: HPLC-UV (High pH)Method B:

H qNMR
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Specificity High (Separates isomers/byproducts)Medium (Signals may overlap)
Limit of Detection Trace (< 0.05%)Moderate (~ 1.0%)
Reference Standard Required for quantificationNot Required (IS used)
Bias Source Response factor differencesWeighing errors / Peak overlap
Time to Result 30-45 mins (including equilibration)10-15 mins
Best Use Case Checking for synthesis side-productsFinal lot release for biological testing
References
  • Waters Corporation. (n.d.). Effect of pH on the Retention of Polar Bases.[6] Retrieved from [Link][2]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. Retrieved from [Link]

Sources

A Guide to Cross-Validation of Experimental Results in Phosphine Ligand Catalysis: Ensuring Scientific Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliability of experimental data is paramount. In the intricate world of phosphine ligand catalysis, where subtle changes in ligand architecture can dramatically alter reaction outcomes, ensuring the robustness and reproducibility of results is not just good practice—it is a scientific necessity. This guide provides an in-depth framework for the cross-validation of experimental findings in this critical area of chemical synthesis. By moving beyond simple repetition and embracing a multi-faceted approach to validation, researchers can build a more complete and trustworthy understanding of their catalytic systems.

The core principle of this guide is to treat every experimental protocol as a self-validating system. This is achieved by integrating orthogonal experimental methodologies, rigorous statistical analysis, and transparent data reporting. By explaining the causality behind experimental choices, we aim to equip researchers with the tools to not only generate high-quality data but also to confidently defend its integrity.

The Critical Role of Phosphine Ligand Integrity

The journey to reproducible catalytic results begins long before the reaction is assembled. The purity and structural integrity of the phosphine ligand itself are foundational. Impurities or batch-to-batch variations in ligand synthesis can introduce significant and often overlooked variables into a catalytic system.

Synthesis and Purification: The synthesis of phosphine ligands, particularly complex chiral structures, can be challenging, often leading to byproducts that may be difficult to separate.[1] It is crucial to employ robust purification techniques, such as column chromatography and recrystallization, and to meticulously characterize the final product. The use of phosphine-borane adducts can be a valuable strategy for handling and purifying air-sensitive phosphines.[2]

Orthogonal Characterization: Relying on a single analytical technique for ligand characterization is insufficient. A multi-pronged approach using orthogonal methods is essential to confirm both purity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the ligand's structure and assessing purity. For chiral ligands, chiral shift reagents or the synthesis of diastereomeric derivatives can be used to determine enantiomeric excess.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • X-ray Crystallography: When obtainable, a single-crystal X-ray structure provides unambiguous proof of the ligand's three-dimensional architecture.[3]

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.[4]

Pillar 1: Orthogonal Experimental Methodologies for Cross-Validation

Kinetic Analysis as a Validation Tool

Kinetic studies provide a powerful, quantitative lens through which to examine a catalytic reaction and validate initial findings.[6] Discrepancies between initial performance data and detailed kinetic profiles can reveal hidden complexities in the reaction mechanism.

Protocol: Initial Rate Kinetics

  • Reaction Setup: Prepare a series of reactions with varying concentrations of one reactant while keeping all other parameters (catalyst loading, temperature, other reactant concentrations) constant.

  • Data Collection: At regular, short time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the aliquots using a suitable technique (e.g., GC, HPLC, NMR) to determine the product concentration.

  • Analysis: Plot the product concentration versus time for each initial reactant concentration. The initial rate is the slope of the initial linear portion of this curve.

  • Order Determination: Plot the logarithm of the initial rate versus the logarithm of the varied reactant's concentration. The slope of this line gives the order of the reaction with respect to that reactant.

  • Cross-Validation: Compare the determined reaction orders with the proposed reaction mechanism. For example, if a reaction is proposed to be first-order in the substrate, the kinetic data should support this.

Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for probing the nature of bond-breaking and bond-forming steps in a reaction mechanism.[7][8] By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can determine if a particular bond is broken in the rate-determining step. This provides an independent line of evidence to support or refute a proposed mechanism.

Spectroscopic Interrogation of Catalytic Intermediates

Directly observing key catalytic intermediates provides compelling evidence for a proposed reaction pathway. In-situ and operando spectroscopic techniques are invaluable for this purpose, as they monitor the reaction as it happens.[9]

  • In-situ NMR Spectroscopy: For many phosphine ligand-based catalytic systems, ³¹P NMR is particularly informative.[10] It allows for the direct observation of the coordination of the phosphine ligand to the metal center and the formation of catalytic intermediates. Changes in the chemical shift and coupling constants of the phosphorus nucleus can provide detailed information about the electronic and steric environment of the metal center throughout the catalytic cycle.

  • In-situ Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to vibrational modes of molecules and can be used to identify functional groups and bonding interactions. They are particularly useful for monitoring changes in the coordination sphere of the metal catalyst and for detecting the formation of key intermediates.

Workflow for Spectroscopic Validation

Caption: Workflow for validating a proposed reaction mechanism using in-situ spectroscopy.

Pillar 2: The Power of Control Experiments and Statistical Rigor

Well-designed control experiments are the cornerstone of scientific inquiry. In the context of phosphine ligand catalysis, they are essential for ruling out alternative explanations for observed reactivity.

Essential Control Experiments:

  • No Catalyst Control: Demonstrates that the observed reaction does not proceed in the absence of the metal-ligand complex.

  • No Ligand Control: Establishes the role of the phosphine ligand in promoting the reaction. In some cases, the metal precursor alone may have some catalytic activity, and quantifying this is crucial.

  • Ligand-Only Control: Confirms that the phosphine ligand itself does not catalyze the reaction.

  • Catalyst Poisoning Studies: The intentional addition of a known catalyst poison can help to confirm that the observed catalysis is indeed due to the intended metal complex.[11]

Statistical Analysis for Robust Comparisons

When comparing the performance of different phosphine ligands or reaction conditions, a rigorous statistical analysis is necessary to determine if observed differences are significant.

Table 1: Comparison of Phosphine Ligand Performance in a Suzuki-Miyaura Coupling

LigandYield (%) Run 1Yield (%) Run 2Yield (%) Run 3Average Yield (%)Standard Deviation
Ligand A92959493.71.53
Ligand B85888686.31.53
Ligand C91899090.01.00

Statistical Tests for Significance:

  • t-test: Used to compare the means of two groups to determine if they are statistically different from each other.

  • Analysis of Variance (ANOVA): Used to compare the means of three or more groups.

A proper statistical analysis should be employed to confidently state that, for example, Ligand A provides a statistically significant higher yield than Ligand B.[12][13]

Pillar 3: Transparent Reporting for Reproducibility

The ultimate goal of cross-validation is to enable other researchers to reproduce and build upon your work. This requires a commitment to transparent and detailed reporting of experimental procedures and results.[4][5][14]

Key Elements of a Comprehensive Experimental Section:

  • Ligand Synthesis and Characterization: Provide a detailed procedure for the synthesis and purification of the phosphine ligand, including all characterization data (NMR, MS, melting point, etc.).

  • Reagent Purity and Source: Specify the source and purity of all reagents and solvents used.

  • Reaction Setup and Execution: Describe the reaction setup in detail, including the type of reaction vessel, stirring rate, and method of heating or cooling.

  • Work-up and Purification: Detail the procedure for quenching the reaction, extracting the product, and purifying it.

  • Characterization of Products: Provide complete characterization data for all new compounds.

  • Data Analysis: Clearly state the methods used to analyze the data, including any statistical tests performed.

Logical Flow of Cross-Validation

Cross_Validation_Logic cluster_P1 Pillar 1: Foundational Integrity cluster_P2 Pillar 2: Experimental Corroboration cluster_P3 Pillar 3: Analytical & Reporting Rigor A Rigorous Ligand Synthesis & Purification B Orthogonal Ligand Characterization (NMR, MS, X-ray) A->B C Initial Performance Screening B->C D Kinetic Analysis (Initial Rates, KIE) C->D E In-situ/Operando Spectroscopy C->E F Control Experiments C->F G Statistical Analysis of Data D->G E->G F->G H Transparent & Detailed Reporting G->H I Robust & Reproducible Catalytic System Understanding H->I

Caption: The logical progression from ensuring material integrity to experimental validation and rigorous reporting, culminating in a robust understanding of the catalytic system.

Conclusion

The cross-validation of experimental results in phosphine ligand catalysis is an iterative and multi-faceted process. It requires a mindset that values rigor, transparency, and a healthy skepticism of initial findings. By embracing the principles of orthogonal methodologies, statistical analysis, and comprehensive reporting, researchers can significantly enhance the reliability and impact of their work. This commitment to scientific integrity not only strengthens individual research projects but also contributes to the collective advancement of the field, fostering a culture of trust and reproducibility that is essential for scientific progress.

References

  • Singleton, D. A. Isotope Effects and the Nature of Transition States. Journal of the American Chemical Society, 1995, 117 (39), 9357–9358.
  • Gensch, T.; et al. Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling.
  • Li, X. Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 2011, 111 (5), 2615–2685.
  • Lu, X.; et al. Nucleophilic Phosphine Catalysis: The Untold Story. Accounts of Chemical Research, 2011, 44 (5), 334–347.
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